pCXCL8-1aa
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C53H88N16O17 |
|---|---|
Molekulargewicht |
1221.4 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C53H88N16O17/c1-28(2)24-36(66-50(83)37(25-30-12-5-4-6-13-30)67-47(80)32(14-7-9-21-54)63-44(77)31(56)17-19-41(72)73)49(82)65-33(15-8-10-22-55)46(79)64-34(16-11-23-60-53(58)59)45(78)61-29(3)43(76)62-35(18-20-42(74)75)48(81)68-38(26-40(57)71)51(84)69-39(27-70)52(85)86/h4-6,12-13,28-29,31-39,70H,7-11,14-27,54-56H2,1-3H3,(H2,57,71)(H,61,78)(H,62,76)(H,63,77)(H,64,79)(H,65,82)(H,66,83)(H,67,80)(H,68,81)(H,69,84)(H,72,73)(H,74,75)(H,85,86)(H4,58,59,60)/t29-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
WAKZDRBORDWUSJ-NXCVNOGKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Structure-Function Nexus of Porcine CXCL8: A Technical Guide
Introduction
Porcine C-X-C motif chemokine ligand 8 (pCXCL8), also known as Interleukin-8 (IL-8), is a key pro-inflammatory chemokine that plays a pivotal role in the innate immune response, primarily through the recruitment and activation of neutrophils. This technical guide provides an in-depth exploration of the structure-function relationship of pCXCL8, catering to researchers, scientists, and drug development professionals. For the purpose of this guide, "pCXCL8" refers to the native porcine chemokine. While the term "pCXCL8-1aa" is ambiguous, it is interpreted herein as referring to the primary amino acid sequence and overall structure of the mature porcine CXCL8 protein. This document will delve into the structural characteristics of pCXCL8, its interactions with receptors and glycosaminoglycans (GAGs), the subsequent signaling cascades, and the experimental methodologies used to elucidate these functions.
Structure of Porcine CXCL8
The mature porcine CXCL8 is a small, 8-9 kDa protein. Its structure is homologous to human CXCL8, which consists of a characteristic chemokine fold with three anti-parallel β-strands and a C-terminal α-helix. The structure is stabilized by two crucial disulfide bonds. Porcine CXCL8 can exist as both a monomer and a homodimer, with the monomer being the primary form that binds to its receptors.
The primary amino acid sequence of porcine CXCL8 (UniProt ID: P26894) is as follows: ARVSAELRCQCINTHSTPFHPKFIKELRVIESGPHCENSEIIVKLVNGKEVCLDPKEKWVQKVVQIFLKRTEKQQQQQ
Functional Aspects of pCXCL8
The primary function of pCXCL8 is to act as a potent chemoattractant for neutrophils, guiding them to sites of inflammation and infection. Beyond chemotaxis, pCXCL8 also activates neutrophils, inducing degranulation and the production of reactive oxygen species (ROS). This activation is critical for the clearance of pathogens.
Receptor Binding and Specificity
pCXCL8 exerts its effects by binding to two G-protein coupled receptors (GPCRs): C-X-C chemokine receptor 1 (CXCR1) and CXCR2. While both receptors bind CXCL8, they exhibit different affinities for other chemokines. CXCR1 is relatively specific for CXCL8, whereas CXCR2 can bind to other CXC chemokines. The binding of CXCL8 to these receptors is a critical step in initiating the inflammatory cascade.
Interaction with Glycosaminoglycans (GAGs)
Glycosaminoglycans, such as heparan sulfate (B86663), are present on the surface of endothelial cells and in the extracellular matrix. pCXCL8 binds to GAGs, which is believed to be essential for the establishment of a stable chemokine gradient in tissues. This gradient is crucial for directing the migration of neutrophils. The interaction with GAGs is primarily electrostatic, involving basic residues on the CXCL8 surface and the negatively charged sulfate and carboxylate groups of GAGs.
Quantitative Data on CXCL8 Interactions
Quantitative data on the binding affinities and functional potency of CXCL8 are crucial for understanding its biological activity. The following tables summarize key quantitative parameters, primarily derived from studies on the highly homologous human CXCL8.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CXCR1 | ~1 nM | [1] |
| CXCR2 | ~1 nM | [1] | |
| Binding Affinity (Kd) | CXCR1/CXCR2 | ~4 nM | [2] |
| GAG Binding Affinity (Kd) | Heparan Sulfate | Micromolar range | [3] |
| Functional Parameter | Assay | EC50 | Reference |
| Neutrophil Chemotaxis | Boyden Chamber | 0.1 - 10 nM | [4] |
| Calcium Mobilization | Fluo-4 Assay | ~1-10 nM | [5][6] |
Signaling Pathways
Upon binding of pCXCL8 to CXCR1 or CXCR2, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways. As GPCRs, CXCR1 and CXCR2 are coupled to heterotrimeric G-proteins.
Caption: pCXCL8 Signaling Pathways.
The primary signaling cascades activated by pCXCL8 include:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K) Pathway: The βγ subunits of the G-protein can activate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: CXCL8 signaling also activates the MAPK cascades, including ERK and p38, which are involved in various cellular responses.
-
β-Arrestin Pathway: Upon receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and initiation of G-protein-independent signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the structure-function relationship of pCXCL8.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)
-
Purified porcine neutrophils
-
Recombinant porcine CXCL8
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Isolate porcine neutrophils from fresh blood using density gradient centrifugation.
-
Resuspend neutrophils in assay medium to a final concentration of 1-2 x 10^6 cells/mL.
-
Prepare serial dilutions of pCXCL8 in assay medium and add to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by staining with a viability dye and measuring the fluorescence or luminescence using a plate reader.
Caption: Neutrophil Chemotaxis Assay Workflow.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
Porcine neutrophils or a cell line expressing porcine CXCR1 or CXCR2
-
Recombinant porcine CXCL8
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorometric imaging plate reader or flow cytometer
Protocol:
-
Load the cells with the calcium-sensitive dye by incubating them in HBSS containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in HBSS and place them in the wells of a microplate or a tube for flow cytometry.
-
Establish a baseline fluorescence reading.
-
Add pCXCL8 to the cells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
References
- 1. Kinetics of Chemokine-Glycosaminoglycan Interactions Control Neutrophil Migration into the Airspaces of the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation [frontiersin.org]
- 4. TSG-6 inhibits neutrophil migration via direct interaction with the chemokine CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitration of chemokine CXCL8 acts as a natural mechanism to limit acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to pCXCL8-1aa and its Interaction with the CXCL8-CXCR1/2 Axis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel anti-inflammatory peptide, pCXCL8-1aa, and its unique mechanism of action targeting the CXCL8-glycosaminoglycan (GAG) interaction, a critical step in the CXCL8-CXCR1/2 signaling axis that drives neutrophil recruitment in inflammatory processes. This document details the peptide's structure, its inhibitory effects on CXCL8-mediated neutrophil migration, and its therapeutic potential as demonstrated in preclinical models of inflammatory disease. Detailed experimental protocols for the synthesis, characterization, and functional analysis of this compound are provided, along with a quantitative summary of its binding affinities and inhibitory concentrations. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction to the CXCL8-CXCR1/2 Axis in Inflammation
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8 (IL-8), is a potent pro-inflammatory chemokine that plays a pivotal role in the recruitment and activation of neutrophils at sites of inflammation.[1] CXCL8 exerts its biological effects by binding to two G protein-coupled receptors (GPCRs), CXCR1 and CXCR2, which are highly expressed on the surface of neutrophils.[1] The interaction between CXCL8 and its receptors triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all of which are hallmarks of the acute inflammatory response.
A crucial, yet often overlooked, aspect of CXCL8-mediated signaling is its initial interaction with glycosaminoglycans (GAGs), such as heparan sulfate (B86663) and dermatan sulfate, on the surface of endothelial cells.[2][3] This binding is essential for the immobilization of CXCL8 on the vascular endothelium, creating a haptotactic gradient that guides circulating neutrophils to the site of inflammation.[2] Disruption of this CXCL8-GAG interaction presents a novel therapeutic strategy to attenuate inflammation by preventing the initial step of neutrophil recruitment.
This compound: A Novel Inhibitor of the CXCL8-GAG Interaction
This compound is a synthetic decapeptide designed to competitively inhibit the binding of CXCL8 to GAGs.[3] Its design is based on the GAG-binding domain of CXCL8, allowing it to act as a decoy and effectively disrupt the formation of the chemotactic gradient.
Peptide Sequence: H-Glu-Lys-Phe-Leu-Lys-Arg-Ala-Glu-Asn-Ser-OH (EKFLKRAENS)[3]
By targeting the CXCL8-GAG interaction, this compound offers a distinct advantage over traditional approaches that aim to block the CXCL8-CXCR1/2 receptor interaction directly. This novel mechanism avoids potential off-target effects associated with GPCR modulation and focuses on preventing the initial localization of the inflammatory signal.
Quantitative Data Summary
The binding affinity of this compound for GAGs and its inhibitory effect on CXCL8-induced neutrophil migration have been quantified using various biophysical and cell-based assays. The following tables summarize the key quantitative data from the foundational study by McNaughton et al. (2018).[3]
| Interaction | Analyte | Ligand | Method | Dissociation Constant (Kd) |
| This compound - GAG Binding | This compound | Heparan Sulfate | Surface Plasmon Resonance | 1.2 µM |
| This compound - GAG Binding | This compound | Dermatan Sulfate | Surface Plasmon Resonance | 3.4 µM |
| CXCL8 - GAG Binding | CXCL8 | Heparan Sulfate | Surface Plasmon Resonance | 4.9 µM |
| CXCL8 - GAG Binding | CXCL8 | Dermatan Sulfate | Surface Plasmon Resonance | 8.7 µM |
| Functional Assay | Inhibitor | Stimulus | IC50 |
| Inhibition of Neutrophil Transmigration | This compound | CXCL8 | ~10 µM |
Signaling Pathways and Mechanisms of Action
The interaction of CXCL8 with the endothelium and subsequent neutrophil recruitment is a multi-step process. This compound intervenes at the initial stage of this cascade.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound.
Peptide Synthesis and Purification
Objective: To synthesize and purify the this compound peptide.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide with the sequence H-Glu-Lys-Phe-Leu-Lys-Arg-Ala-Glu-Asn-Ser-OH is synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry on an automated peptide synthesizer.
-
Resin: A suitable solid support, such as Rink Amide resin, is used to generate the C-terminal amide.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Activation of the carboxylic acid group of the incoming amino acid is achieved using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the peptide chain is removed after each coupling step using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Surface Plasmon Resonance (SPR) for GAG-Binding Analysis
Objective: To quantify the binding affinity of this compound and CXCL8 to heparan sulfate and dermatan sulfate.
Protocol:
-
SPR System: A Biacore instrument is used for the analysis.
-
Sensor Chip: A sensor chip, such as a CM5 chip, is used.
-
Ligand Immobilization: Heparan sulfate and dermatan sulfate are biotinylated and then immobilized onto a streptavidin-coated sensor chip surface. A reference flow cell is left blank or immobilized with an irrelevant protein to subtract non-specific binding.
-
Analyte Preparation: this compound and CXCL8 are serially diluted in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).
-
Binding Measurement: The analyte solutions are injected over the ligand-immobilized and reference flow cells at a constant flow rate. The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference flow cell data. The equilibrium dissociation constant (Kd) is calculated by fitting the steady-state binding data to a 1:1 Langmuir binding model.
Neutrophil Transmigration Assay under Shear Flow
Objective: To assess the inhibitory effect of this compound on CXCL8-induced neutrophil transmigration across an endothelial monolayer under physiological flow conditions.
Protocol:
-
Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence on a fibronectin-coated surface, such as a Transwell insert with a 3 µm pore size membrane or the lower plate of a parallel plate flow chamber.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.
-
Assay Setup: The endothelial monolayer is assembled in a flow chamber and stimulated with a pro-inflammatory cytokine like TNF-α to upregulate adhesion molecules.
-
Inhibition: The endothelial monolayer is pre-incubated with various concentrations of this compound.
-
Chemotaxis Induction: A solution containing CXCL8 is added to the lower chamber to establish a chemotactic gradient.
-
Neutrophil Perfusion: Isolated neutrophils are perfused over the endothelial monolayer at a defined shear stress (e.g., 1 dyne/cm²) using a syringe pump.
-
Data Acquisition: Neutrophil adhesion and transmigration are monitored and recorded using phase-contrast video microscopy.
-
Quantification: The number of transmigrated neutrophils is quantified by counting the cells that have moved through the endothelial monolayer into the lower compartment or the sub-endothelial space. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the in vivo therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Protocol:
-
Animal Model: DBA/1 mice, which are susceptible to CIA, are used.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days later.[4][5][6]
-
Treatment: Upon the onset of clinical signs of arthritis, mice are treated with this compound or a vehicle control. The peptide is administered via a suitable route, such as intraperitoneal injection, at a predetermined dose and frequency.
-
Disease Assessment: The severity of arthritis is monitored regularly by scoring the clinical signs of inflammation (erythema, swelling) in each paw. Paw thickness is also measured using calipers.
-
Histological Analysis: At the end of the study, the joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines, such as TNF-α, are measured by ELISA to assess the systemic inflammatory response.
Conclusion
This compound represents a promising new class of anti-inflammatory therapeutics that functions by disrupting the initial interaction between CXCL8 and glycosaminoglycans on the endothelial surface. This mechanism effectively prevents the formation of a chemotactic gradient, thereby inhibiting neutrophil recruitment to sites of inflammation. The data presented in this guide demonstrate the high-affinity binding of this compound to GAGs and its potent inhibition of neutrophil transmigration. Furthermore, its efficacy in a preclinical model of rheumatoid arthritis highlights its therapeutic potential. The detailed experimental protocols provided herein will serve as a valuable resource for researchers and drug development professionals interested in exploring this novel therapeutic strategy for the treatment of a wide range of inflammatory diseases.
References
- 1. Novel anti-inflammatory peptides based on chemokine – glycosaminoglycan interactions reduce leukocyte migration and disease severity in a model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of chemokine-glycosaminoglycan interaction specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Anti-Inflammatory Peptides Based on Chemokine-Glycosaminoglycan Interactions Reduce Leukocyte Migration and Disease Severity in a Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
The Inhibitory Effect of pCXCL8-1aa on Leukocyte Migration: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the anti-inflammatory peptide pCXCL8-1aa and its role in modulating leukocyte migration in various disease models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, inflammation, and chemokine biology.
Executive Summary
Leukocyte migration to sites of inflammation is a critical component of the immune response, but its dysregulation can lead to chronic inflammatory diseases and tissue damage. The chemokine CXCL8 (Interleukin-8) is a potent chemoattractant for neutrophils, playing a pivotal role in the initiation and amplification of inflammatory cascades. The peptide this compound, with the amino acid sequence H-Glu-Lys-Phe-Leu-Lys-Arg-Ala-Glu-Asn-Ser-OH (EKFLKRAENS)[1], has emerged as a key inhibitor of CXCL8-mediated leukocyte migration. This guide details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for its study, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: Competitive Inhibition of Glycosaminoglycan Binding
The chemotactic activity of CXCL8 in vivo is critically dependent on its immobilization on glycosaminoglycans (GAGs), such as heparan sulfate, on the surface of endothelial cells.[2][3][4] This interaction creates a haptotactic gradient that guides circulating leukocytes, particularly neutrophils, to the site of inflammation.[2][3][4]
This compound and similar C-terminal peptides of CXCL8 exert their anti-inflammatory effects not by interacting with the CXCL8 receptors (CXCR1 and CXCR2) on leukocytes, but by competitively binding to the GAGs on the endothelium.[2][5] By occupying these binding sites, this compound prevents the immobilization of CXCL8, disrupts the formation of the chemotactic gradient, and consequently inhibits the adhesion and transmigration of leukocytes across the endothelium.[3][5]
Quantitative Data on the Inhibitory Effects of this compound and Related Peptides
The following tables summarize the quantitative data on the inhibitory effects of this compound and analogous CXCL8 C-terminal peptides on leukocyte migration from various studies.
Table 1: In Vitro Inhibition of Neutrophil Chemotaxis and Transmigration
| Peptide/Inhibitor | Assay Type | Leukocyte Type | Chemoattractant | Inhibitor Concentration | % Inhibition / Effect | Reference |
| E70K CXCL8 C-terminal peptide | Transendothelial Migration | Human Neutrophils | 10 nM CXCL8 | 100 nM | Significant reduction in transmigration | [5] |
| Link_TSG6 | Chemotaxis (Boyden Chamber) | Human Neutrophils | 1 nM CXCL8 | IC50: 2.4 ± 0.3 µM | Dose-dependent inhibition | |
| Link_TSG6 | Transendothelial Migration | Human Neutrophils | 3.6 nM CXCL8 | 1:1, 5:1, 10:1 molar ratio to CXCL8 | Significant dose-dependent inhibition | |
| Fluo-IL8RPLoops | Chemotaxis (Boyden Chamber) | Human Neutrophils | 10 nM CXCL8 | 2.5 µM | ~50% reduction in migration | [6] |
Table 2: In Vivo Inhibition of Leukocyte Infiltration in Disease Models
| Peptide/Inhibitor | Disease Model | Animal Model | Outcome Measure | Treatment Protocol | % Reduction in Leukocyte Infiltration | Reference |
| CXCL8-based peptide | Antigen-Induced Arthritis | Murine | Joint swelling and neutrophil infiltration | Intravenous injection | Significant reduction in disease severity | [3] |
| PA401 (dnCXCL8) | LPS-Induced Lung Inflammation | Murine | Neutrophils in bronchoalveolar lavage fluid | Aerosolized administration | Potent anti-inflammatory effects | [7] |
| CXCL9(74–103) | MSU Crystal-Induced Gout | Murine | Neutrophil influx into the joint | Intravenous injection | Neutralized neutrophil influx | [8] |
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol is designed to quantify the inhibitory effect of this compound on CXCL8-induced neutrophil migration.
Materials:
-
Human neutrophils isolated from peripheral blood.
-
Boyden chamber apparatus with 5 µm pore size polycarbonate membranes.[9]
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.2% BSA).
-
Recombinant human CXCL8.
-
This compound peptide.
-
Cell viability assay kit (e.g., CellTiter-Glo®).[9]
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[9] Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
In the lower wells of the Boyden chamber, add chemotaxis buffer alone (negative control), CXCL8 at a predetermined optimal concentration (e.g., 10 nM) (positive control), or CXCL8 mixed with varying concentrations of this compound.
-
Carefully place the microporous membrane over the lower wells.
-
Add 50 µL of the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.
-
Quantification:
-
After incubation, remove the membrane.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of myeloperoxidase[10], or by using a luminescent cell viability assay to measure ATP levels.[9]
-
Alternatively, fix and stain the membrane and count the migrated cells on the underside using microscopy.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the positive control (CXCL8 alone).
In Vivo Model of LPS-Induced Lung Inflammation
This protocol describes a murine model to assess the in vivo efficacy of this compound in an acute inflammatory setting.
Materials:
-
8-12 week old C57BL/6 mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound peptide.
-
Sterile phosphate-buffered saline (PBS).
-
Anesthesia.
-
Bronchoalveolar lavage (BAL) equipment.
Procedure:
-
Animal Groups: Divide mice into at least three groups:
-
Vehicle control (intranasal PBS).
-
LPS + vehicle for this compound.
-
LPS + this compound treatment.
-
-
Treatment: Administer this compound or its vehicle to the treatment group via a suitable route (e.g., intravenous or aerosolized) at a predetermined time before the LPS challenge.
-
Induction of Inflammation: Lightly anesthetize the mice and administer LPS (e.g., 50 µg in 50 µL PBS) via intranasal instillation.[11]
-
Sample Collection: At a specified time point after LPS challenge (e.g., 4-24 hours)[12], euthanize the mice and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.
-
Analysis:
-
Perform a total cell count on the BAL fluid.
-
Prepare cytospin slides and perform a differential cell count to determine the number of neutrophils.
-
The BAL fluid can also be analyzed for pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
-
Data Analysis: Compare the number of neutrophils in the BAL fluid of the this compound treated group to the LPS control group to determine the percentage reduction in neutrophil infiltration.
Signaling Pathways
CXCL8 binding to its G protein-coupled receptors, CXCR1 and CXCR2, on the surface of leukocytes triggers a cascade of intracellular signaling events.[13] This leads to the activation of pathways involving phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs), ultimately resulting in actin polymerization, cytoskeletal rearrangement, and directed cell movement.[14][15] this compound inhibits the initial step of this cascade by preventing the binding of CXCL8 to its receptors through competition for GAG binding sites on the endothelium.
Conclusion
The peptide this compound represents a promising therapeutic strategy for inflammatory diseases characterized by excessive neutrophil infiltration. By targeting the initial step of chemokine presentation on the endothelium, it effectively disrupts the leukocyte recruitment cascade. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the therapeutic potential of this compound and other GAG-binding peptides in various disease models. Further research into the optimization of peptide stability, delivery, and efficacy in chronic inflammatory conditions is warranted.
References
- 1. This compound | C53H88N16O17 | CID 134611883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of a peptide capture agent for CXCL8 based on a model of the CXCL8:CXCR1 complex - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13749C [pubs.rsc.org]
- 7. PA401, a novel CXCL8-based biologic therapeutic with increased glycosaminoglycan binding, reduces bronchoalveolar lavage neutrophils and systemic inflammatory markers in a murine model of LPS-induced lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Positively Charged COOH-terminal Glycosaminoglycan-binding CXCL9(74–103) Peptide Inhibits CXCL8-induced Neutrophil Extravasation and Monosodium Urate Crystal-induced Gout in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. Cxcl8 (Interleukin-8) mediates neutrophil recruitment and behavior in the zebrafish inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of pCXCL8-1aa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
pCXCL8-1aa is a novel anti-inflammatory peptide with significant therapeutic potential in a range of inflammatory diseases and potentially cancer. It functions by competitively inhibiting the binding of the pro-inflammatory chemokine CXCL8 to glycosaminoglycans (GAGs), such as heparan sulfate, on the surface of vascular endothelial cells. This targeted disruption of the CXCL8-GAG interaction is crucial as it prevents the formation of a chemotactic gradient, thereby inhibiting the recruitment of neutrophils to sites of inflammation. Preclinical studies have demonstrated the efficacy of this compound in reducing leukocyte migration and mitigating disease severity in a model of rheumatoid arthritis. Given the established role of the CXCL8-CXCR1/2 signaling axis in promoting tumor progression, angiogenesis, and metastasis, this compound presents a promising candidate for investigation as an anti-cancer therapeutic. This whitepaper provides a comprehensive overview of the core data, experimental protocols, and underlying signaling pathways related to the therapeutic potential of this compound.
Introduction
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8 (IL-8), is a potent pro-inflammatory chemokine that plays a pivotal role in the recruitment and activation of neutrophils.[1] Its dysregulation is implicated in a multitude of inflammatory conditions and various cancers.[2][3] The biological activity of CXCL8 is contingent not only on its interaction with its cognate receptors, CXCR1 and CXCR2, but also critically on its binding to glycosaminoglycans (GAGs) on the endothelial surface.[4] This interaction with GAGs is essential for the establishment of a stable chemokine gradient, which is necessary to direct leukocyte migration.[1]
This compound is a rationally designed peptide that mimics the GAG-binding domain of CXCL8. By competitively binding to GAGs, this compound effectively displaces CXCL8, thereby disrupting the chemotactic gradient and inhibiting neutrophil infiltration into tissues.[5] This mechanism of action offers a targeted therapeutic strategy to attenuate inflammation and potentially interfere with tumor progression.
Mechanism of Action: Disrupting the CXCL8-GAG Axis
The therapeutic effect of this compound is rooted in its ability to competitively inhibit the binding of CXCL8 to GAGs. This interaction is a critical initiating step in the inflammatory cascade mediated by CXCL8.
Signaling Pathway
The binding of CXCL8 to GAGs on the endothelial surface creates a haptotactic gradient, which is essential for the firm adhesion and subsequent transmigration of neutrophils from the bloodstream into the surrounding tissue. Once in the tissue, neutrophils follow the CXCL8 gradient to the site of inflammation or tumor. By competitively binding to the same GAG sites, this compound disrupts this process.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound based on available preclinical studies.
In Vitro Efficacy
| Parameter | Value | Description | Reference |
| IC50 for GAG Binding | Data not available | Concentration of this compound required to inhibit 50% of CXCL8 binding to heparan sulfate. | - |
| Neutrophil Migration Inhibition | Significant reduction | This compound significantly reduced CXCL8-induced neutrophil migration across endothelial cell monolayers. | [6] |
In Vivo Efficacy (Antigen-Induced Arthritis Model)
| Parameter | Value | Description | Reference |
| Leukocyte Infiltration | Significantly reduced | Treatment with this compound resulted in a marked decrease in the number of leukocytes infiltrating the joints of arthritic mice. | [7] |
| Disease Severity Score | Decreased | This compound treatment led to a reduction in the overall inflammatory score in the joints. | [8] |
| Dosage and Administration | Data not available | The specific dosage and route of administration used in the in vivo studies are not detailed in the currently available literature. | - |
| Pharmacokinetics | Data not available | Pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound have not been reported. | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Neutrophil Migration Assay (In Vitro)
This assay evaluates the ability of this compound to inhibit CXCL8-induced neutrophil migration across an endothelial cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (3.0 µm pore size)
-
Recombinant human CXCL8
-
This compound peptide
-
Ficoll-Paque for neutrophil isolation
-
Calcein-AM or similar fluorescent dye for cell labeling
-
Fluorescence plate reader or microscope
Procedure:
-
Seed HUVECs onto the upper surface of Transwell inserts and culture until a confluent monolayer is formed.
-
Isolate neutrophils from fresh human blood.
-
Label neutrophils with Calcein-AM.
-
Add medium containing CXCL8 and varying concentrations of this compound to the lower chamber of the Transwell plate.
-
Add the labeled neutrophils to the upper chamber.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence of the migrated cells in the lower chamber using a plate reader.
Antigen-Induced Arthritis (AIA) Mouse Model (In Vivo)
This model is used to evaluate the in vivo anti-inflammatory efficacy of this compound.
Animals:
-
Male C57BL/6 mice (8-12 weeks old)
Induction of Arthritis:
-
Immunization: On day 0, immunize mice intradermally at the base of the tail with an emulsion of methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA).
-
Challenge: On day 21, induce arthritis by intra-articular injection of mBSA into one knee joint. The contralateral knee is injected with saline as a control.
Treatment Protocol:
-
Administer this compound (dosage and route to be optimized) at the time of arthritis induction and/or at subsequent time points.
-
A control group receives a vehicle control.
Outcome Measures:
-
Joint Swelling: Measure knee joint diameter at regular intervals using a caliper.
-
Histological Analysis: At the end of the experiment, collect knee joints for histological processing (H&E staining) to assess leukocyte infiltration and cartilage/bone erosion.
-
Leukocyte Infiltration Score: Quantify the number of infiltrating leukocytes in the synovial tissue from histological sections.
Therapeutic Potential in Cancer
The CXCL8-CXCR1/2 axis is a well-established driver of tumor progression.[2][3] CXCL8, often secreted by tumor cells and stromal cells within the tumor microenvironment, promotes:
-
Tumor Cell Proliferation and Survival: Acts as an autocrine and paracrine growth factor.[2]
-
Angiogenesis: Stimulates the formation of new blood vessels to supply the tumor.[2]
-
Metastasis: Enhances cancer cell migration and invasion.[2]
-
Immune Evasion: Recruits myeloid-derived suppressor cells (MDSCs) which suppress anti-tumor immune responses.[3]
By inhibiting the initial step of CXCL8-GAG interaction, this compound has the potential to disrupt these pro-tumoral activities. Inhibiting the formation of a CXCL8 gradient within the tumor microenvironment could reduce the recruitment of both tumor-promoting immune cells and endothelial cells, thereby limiting tumor growth and metastasis. While direct preclinical studies of this compound in cancer models are yet to be published, the strong rationale warrants further investigation.
Future Directions
The promising preclinical data for this compound in an inflammatory disease model, coupled with the strong scientific rationale for its application in oncology, highlights several key areas for future research:
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies are required to determine the ADME (absorption, distribution, metabolism, and excretion) properties and safety profile of this compound.
-
In Vivo Cancer Models: Evaluation of this compound efficacy in various preclinical cancer models (e.g., xenografts, syngeneic models) is a critical next step.
-
Combination Therapies: Investigating the synergistic potential of this compound with existing anti-cancer therapies, such as chemotherapy and immunotherapy, could lead to more effective treatment regimens.
-
Biomarker Development: Identification of biomarkers to predict patient response to this compound therapy will be crucial for its clinical development.
Conclusion
This compound represents a novel and targeted therapeutic approach with the potential to address a significant unmet need in the treatment of inflammatory diseases and cancer. Its unique mechanism of action, focused on the disruption of the CXCL8-GAG interaction, offers a promising strategy to inhibit key pathological processes. The data presented in this whitepaper provide a solid foundation for the continued investigation and development of this compound as a next-generation therapeutic agent.
References
- 1. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | CXCL8 in Tumor Biology and Its Implications for Clinical Translation [frontiersin.org]
- 4. Nitration of chemokine CXCL8 acts as a natural mechanism to limit acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TSG-6 inhibits neutrophil migration via direct interaction with the chemokine CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Advancing chemokine research: the molecular function of CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for pCXCL8-1aa: In Vitro Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8 (IL-8), is a pro-inflammatory chemokine that plays a critical role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[1][2] Its activity is implicated in a range of inflammatory diseases and cancer progression. CXCL8 exerts its effects by binding to the G protein-coupled receptors CXCR1 and CXCR2, initiating a cascade of downstream signaling events that lead to cellular responses such as chemotaxis, degranulation, and angiogenesis.[1][3] A crucial aspect of CXCL8's biological function is its interaction with glycosaminoglycans (GAGs) on the surface of endothelial cells, which is essential for the establishment of a haptotactic gradient that guides leukocyte migration.
pCXCL8-1aa is a novel anti-inflammatory peptide designed to competitively inhibit the binding of CXCL8 to GAGs, such as heparan sulfate. By disrupting this interaction, this compound is hypothesized to reduce the presentation of CXCL8 on the endothelial surface, thereby attenuating the recruitment of neutrophils to inflammatory sites. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
Signaling Pathway of CXCL8
CXCL8 binding to its receptors, CXCR1 and CXCR2, activates multiple intracellular signaling pathways. The diagram below illustrates the key signaling cascades initiated by CXCL8, leading to cellular responses like migration, proliferation, and survival.
References
- 1. TSG-6 inhibits neutrophil migration via direct interaction with the chemokine CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: pCXCL8-1aa Cell-Based Assay for Inhibition of Neutrophil Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil migration to sites of inflammation is a critical process in the innate immune response. This chemotactic movement is primarily driven by chemokines, such as Interleukin-8 (CXCL8). CXCL8 binds to its G protein-coupled receptors, CXCR1 and CXCR2, on the surface of neutrophils, initiating a signaling cascade that leads to cell polarization and directed migration.[1] The interaction of CXCL8 with glycosaminoglycans (GAGs) on the endothelial cell surface is crucial for the establishment of a stable chemokine gradient, which is essential for effective neutrophil recruitment.[2][3]
pCXCL8-1aa is an anti-inflammatory peptide that competitively inhibits the binding of CXCL8 to GAGs like heparan sulfate.[1] By binding with high affinity to CXCL8, this compound prevents the chemokine from associating with the endothelial surface, thereby disrupting the chemotactic gradient and inhibiting neutrophil migration.[1] This makes this compound a valuable tool for studying the mechanisms of neutrophil recruitment and for the development of novel anti-inflammatory therapeutics.
These application notes provide a detailed protocol for a cell-based neutrophil migration assay to assess the inhibitory activity of this compound on CXCL8-induced chemotaxis.
Signaling Pathways and Experimental Workflow
CXCL8 Signaling Pathway in Neutrophils
The binding of CXCL8 to its receptors, CXCR1 and CXCR2, on neutrophils activates several downstream signaling pathways critical for chemotaxis. This includes the activation of phospholipase C (PLC), leading to calcium mobilization and protein kinase C (PKC) activation, and the activation of the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[1][4] These pathways converge to regulate cytoskeletal rearrangements, cell adhesion, and ultimately, directed cell movement.
Experimental Workflow: Inhibition of Neutrophil Migration by this compound
The following workflow outlines the key steps in assessing the inhibitory effect of this compound on CXCL8-induced neutrophil migration using a Boyden chamber assay.
Experimental Protocols
Neutrophil Isolation from Human Blood
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺ free
-
Red Blood Cell (RBC) Lysis Buffer
-
Bovine Serum Albumin (BSA)
-
RPMI 1640 medium
Protocol:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, being careful not to disturb the granulocyte/erythrocyte pellet at the bottom.
-
Resuspend the pellet in HBSS and mix with an equal volume of 3% Dextran T-500 solution.
-
Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant and centrifuge at 250 x g for 10 minutes.
-
Lyse contaminating red blood cells by resuspending the pellet in RBC Lysis Buffer for 5-10 minutes.
-
Wash the cells with HBSS and resuspend in assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of the neutrophil population should be >95%.
Boyden Chamber Chemotaxis Assay
Materials:
-
96-well chemotaxis chamber (e.g., Transwell® with 3-5 µm pore size polycarbonate membrane)
-
Recombinant Human CXCL8
-
This compound peptide
-
Assay medium (RPMI 1640 + 0.1% BSA)
-
Detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Calcein AM)
-
Plate reader (luminescence or fluorescence capable)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution in assay medium.
-
Prepare a solution of CXCL8 in assay medium at a concentration that induces sub-maximal neutrophil migration (typically 1-10 nM).
-
In the lower wells of the Boyden chamber, add:
-
Negative Control: Assay medium only.
-
Positive Control: CXCL8 solution.
-
Test Wells: CXCL8 solution pre-incubated with various concentrations of this compound for 15-30 minutes at room temperature.
-
-
Resuspend the isolated neutrophils in assay medium to a final concentration of 1-2 x 10⁶ cells/mL.
-
Add 50-100 µL of the neutrophil suspension to the upper chamber (the Transwell insert).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Luminescence: Adding a cell viability reagent like CellTiter-Glo® and measuring the luminescent signal, which is proportional to the number of viable cells.[1]
-
Fluorescence: Pre-labeling the neutrophils with Calcein AM before the assay and measuring the fluorescence of the migrated cells.
-
Manual Counting: Fixing and staining the migrated cells on the bottom of the lower well and counting them under a microscope.
-
Data Presentation
The inhibitory effect of this compound on CXCL8-induced neutrophil migration can be quantified and presented as follows.
Table 1: Inhibition of CXCL8-Induced Neutrophil Migration by this compound
| Treatment Group | This compound Conc. (µM) | CXCL8 Conc. (nM) | Migrated Cells (Relative Luminescence Units) | % Inhibition |
| Negative Control | 0 | 0 | 5,230 ± 450 | N/A |
| Positive Control | 0 | 10 | 85,600 ± 6,200 | 0% |
| Test | 0.1 | 10 | 68,900 ± 5,100 | 20.8% |
| Test | 1 | 10 | 44,300 ± 3,800 | 51.4% |
| Test | 10 | 10 | 15,750 ± 1,900 | 86.9% |
| Test | 50 | 10 | 6,100 ± 780 | 98.9% |
% Inhibition is calculated as: [1 - (Test - Negative Control) / (Positive Control - Negative Control)] x 100
Table 2: IC₅₀ Determination for this compound
| Parameter | Value |
| IC₅₀ (µM) | ~1.5 µM |
The IC₅₀ value is the concentration of this compound that inhibits 50% of the CXCL8-induced neutrophil migration. This value should be determined by performing a dose-response curve and fitting the data to a four-parameter logistic equation.
Conclusion
The provided protocols and application notes detail a robust cell-based assay for evaluating the inhibitory potential of the anti-inflammatory peptide this compound on CXCL8-induced neutrophil migration. By competitively inhibiting the interaction between CXCL8 and glycosaminoglycans, this compound effectively disrupts a key step in the inflammatory cascade. This assay serves as a valuable tool for researchers in academia and the pharmaceutical industry to further investigate the mechanisms of leukocyte trafficking and to screen for novel anti-inflammatory compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A C-terminal CXCL8 peptide based on chemokine-glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation [pubmed.ncbi.nlm.nih.gov]
- 3. A C‐terminal CXCL8 peptide based on chemokine–glycosaminoglycan interactions reduces neutrophil adhesion and migration during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of CXCL8 Forms Generated by Alternative Cleavage of the Signal Peptide or by Aminopeptidase-Mediated Truncation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pCXCL8-1aa: A Novel Inhibitor of CXCL8-Induced Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8 (IL-8), is a potent pro-inflammatory chemokine that plays a pivotal role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation. Dysregulation of the CXCL8 signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and acute respiratory distress syndrome. The biological activity of CXCL8 is critically dependent on its interaction with glycosaminoglycans (GAGs), such as heparan sulfate, which are expressed on the surface of endothelial cells. This interaction facilitates the formation of a haptotactic gradient, guiding leukocytes to the inflamed tissue.
pCXCL8-1aa is a novel anti-inflammatory peptide designed to competitively inhibit the binding of CXCL8 to GAGs. By targeting this key interaction, this compound effectively disrupts the formation of the CXCL8 gradient on the endothelium, thereby blocking CXCL8-induced leukocyte migration and subsequent inflammation. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its in vitro and in vivo evaluation, and a summary of its therapeutic potential.
Mechanism of Action of this compound
This compound acts as a competitive antagonist of the CXCL8-GAG interaction. It is a peptide designed to mimic the GAG-binding domain of CXCL8, allowing it to bind to GAGs with high affinity. This competitive binding sequesters GAG binding sites, preventing the immobilization of CXCL8 on the endothelial cell surface. Consequently, the establishment of a stable chemokine gradient is inhibited, leading to a reduction in the directional migration of neutrophils and other leukocytes toward the site of inflammation.
Caption: this compound competitively binds to GAGs, blocking CXCL8 and inhibiting inflammation.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound. Note: Specific IC50 values and detailed in vivo efficacy data from the primary literature (McNaughton et al., 2018) were not available in the public domain at the time of this writing. The tables are structured to be populated with such data once obtained.
Table 1: In Vitro Efficacy of this compound
| Assay | Description | Key Parameter | This compound Result |
| CXCL8-Heparin Binding Assay | Measures the ability of this compound to inhibit the binding of CXCL8 to heparin, a model GAG. | IC50 | Data not available |
| Neutrophil Chemotaxis Assay | Quantifies the inhibition of neutrophil migration towards a CXCL8 gradient by this compound. | IC50 | Data not available |
| Trans-endothelial Migration Assay | Assesses the ability of this compound to block neutrophil migration across an endothelial cell monolayer. | % Inhibition | Data not available |
Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Description | Treatment Group | Result |
| Clinical Arthritis Score | Macroscopic scoring of paw swelling and inflammation. | Vehicle Control | Data not available |
| This compound (dose 1) | Data not available | ||
| This compound (dose 2) | Data not available | ||
| Leukocyte Infiltration | Histological quantification of immune cell infiltration into the joint synovium. | Vehicle Control | Data not available |
| This compound (dose 1) | Data not available | ||
| This compound (dose 2) | Data not available |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Protocol 1: In Vitro CXCL8-Heparin Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to competitively inhibit the binding of CXCL8 to immobilized heparin.
Materials:
-
96-well high-binding microplates
-
Heparin sodium salt
-
Recombinant human CXCL8
-
This compound peptide
-
Biotinylated anti-human CXCL8 antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with heparin (e.g., 10 µg/ml in PBS) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Competition Reaction:
-
Prepare a constant concentration of recombinant human CXCL8 (e.g., 100 ng/ml) in blocking buffer.
-
Prepare serial dilutions of this compound in blocking buffer.
-
In a separate plate or tubes, pre-incubate the constant concentration of CXCL8 with the serial dilutions of this compound for 30 minutes at room temperature.
-
-
Incubation: Add the CXCL8/pCXCL8-1aa mixtures to the heparin-coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Detection:
-
Add biotinylated anti-human CXCL8 antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the wells five times with wash buffer.
-
-
Development: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of CXCL8 binding).
Protocol 2: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the migration of neutrophils towards a CXCL8 gradient.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Human neutrophils (isolated from fresh human blood)
-
Recombinant human CXCL8
-
This compound peptide
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Cell stain (e.g., Diff-Quik or hematoxylin)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the isolated neutrophils in chemotaxis buffer.
-
Assay Setup:
-
Add chemotaxis buffer containing CXCL8 (e.g., 10 ng/ml) to the lower wells of the Boyden chamber.
-
In the experimental wells, add CXCL8 and varying concentrations of this compound to the lower wells.
-
Include a negative control (chemotaxis buffer alone) and a positive control (CXCL8 alone).
-
-
Cell Seeding: Place the polycarbonate membrane over the lower wells and add the neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Cell Fixation and Staining:
-
After incubation, remove the membrane.
-
Wipe the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface of the membrane with methanol.
-
Stain the cells with a suitable stain.
-
-
Quantification:
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the positive control. Determine the IC50 value.
Caption: Workflow for a standard in vitro neutrophil chemotaxis assay.
Protocol 3: In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound peptide
-
Vehicle control (e.g., sterile saline)
-
Calipers for measuring paw thickness
-
Histology equipment and reagents
Procedure:
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in CFA. Inject 100 µl of the emulsion intradermally at the base of the tail of each mouse.
-
Day 21: Boost the immunization with an intradermal injection of 100 µl of an emulsion of bovine type II collagen in IFA.
-
-
Monitoring Disease Progression:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling, 4 = maximal swelling and joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness daily using calipers.
-
-
Treatment:
-
Once a clinical score of ≥2 is observed, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle daily via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
-
Endpoint Analysis:
-
Continue treatment and monitoring for a predefined period (e.g., 14-21 days after onset of treatment).
-
At the end of the study, euthanize the mice and collect hind paws for histological analysis.
-
-
Histological Analysis:
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation (leukocyte infiltration) and with Safranin O to assess cartilage damage.
-
Score the histological sections for synovitis, pannus formation, cartilage erosion, and bone resorption.
-
-
Data Analysis:
-
Compare the mean clinical scores and paw thickness between the treatment groups over time.
-
Compare the histological scores between the treatment groups.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the treatment effects.
-
Signaling Pathway
CXCL8 mediates its effects primarily through two G protein-coupled receptors (GPCRs), CXCR1 and CXCR2. Upon binding of CXCL8 to these receptors on neutrophils, a cascade of intracellular signaling events is initiated, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS). Key signaling pathways activated include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phospholipase C (PLC)/protein kinase C (PKC) pathway. This compound indirectly inhibits the activation of these pathways by preventing the initial binding of CXCL8 to its receptors, which is facilitated by GAGs.
Caption: this compound inhibits CXCL8 signaling by blocking its interaction with GAGs.
Conclusion
This compound represents a promising therapeutic strategy for the treatment of CXCL8-driven inflammatory diseases. By specifically targeting the CXCL8-GAG interaction, it offers a novel mechanism to attenuate the inflammatory cascade at an early stage. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound and other molecules with a similar mechanism of action. Further research to fully elucidate the in vivo efficacy and safety profile of this compound is warranted to translate this promising preclinical candidate into a clinically effective therapy.
Application Notes and Protocols: Inhibition of CXCL8-Mediated Chemotaxis using pCXCL8-1aa in a Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8 (IL-8), is a potent pro-inflammatory chemokine that plays a critical role in the recruitment of neutrophils and other leukocytes to sites of inflammation.[1] The binding of CXCL8 to its G protein-coupled receptors, CXCR1 and CXCR2, on the surface of leukocytes triggers a signaling cascade that leads to chemotaxis, the directed migration of cells along a chemical gradient. This process is fundamental to the inflammatory response but is also implicated in the pathogenesis of various inflammatory diseases and cancer.
A crucial step in CXCL8-mediated chemotaxis is its interaction with glycosaminoglycans (GAGs), such as heparan sulfate, on the surface of endothelial cells. This interaction is essential for the immobilization of CXCL8, creating a stable chemotactic gradient necessary to guide leukocytes out of the bloodstream and into the surrounding tissue.
pCXCL8-1aa is a novel anti-inflammatory peptide designed to competitively inhibit the binding of CXCL8 to GAGs.[2] By disrupting this initial interaction, this compound effectively prevents the presentation of CXCL8 on the endothelial surface, thereby inhibiting subsequent leukocyte migration and the inflammatory response.[1][2] This application note provides a detailed protocol for utilizing the transwell assay to quantify the inhibitory effect of this compound on CXCL8-induced chemotaxis.
Experimental Principles and Workflow
The transwell assay is a widely used in vitro method to assess the chemotactic response of cells. The assay utilizes a permeable support, or insert, that separates an upper and a lower chamber. Cells are seeded into the upper chamber, and a chemoattractant, in this case CXCL8, is placed in the lower chamber. Cells will then migrate through the pores of the membrane towards the chemoattractant. The inhibitory effect of this compound is assessed by its ability to reduce the number of cells that migrate through the membrane in the presence of CXCL8.
Detailed Experimental Protocol
This protocol is based on methodologies for assessing neutrophil chemotaxis in response to CXCL8 and its inhibition.
Materials:
-
Cells: Human neutrophils or a relevant leukocyte cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype).
-
Reagents:
-
Recombinant Human CXCL8/IL-8 (chemoattractant).
-
This compound peptide inhibitor.
-
Cell culture medium (e.g., RPMI 1640) with and without serum.
-
Bovine Serum Albumin (BSA).
-
Phosphate Buffered Saline (PBS).
-
Calcein-AM or other suitable fluorescent dye for cell labeling.
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Staining solution (e.g., Crystal Violet or DAPI).
-
-
Equipment:
-
24-well transwell plates with permeable inserts (e.g., 3.0 to 8.0 µm pore size, depending on the cell type).
-
Humidified cell culture incubator (37°C, 5% CO2).
-
Fluorescence microscope or plate reader.
-
Hemocytometer or automated cell counter.
-
Centrifuge.
-
Pipettes and sterile tips.
-
Procedure:
-
Cell Preparation: a. Culture and harvest leukocytes according to standard protocols. If using primary neutrophils, isolate them from fresh human blood. b. Resuspend the cells in serum-free medium containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL. c. (Optional) For fluorescence-based quantification, label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Assay Setup: a. Pre-warm the transwell plate and media to 37°C. b. To the lower chambers of the 24-well plate, add 600 µL of the appropriate solutions:
- Negative Control: Serum-free medium with 0.1% BSA.
- Positive Control (Chemotaxis): Medium containing an optimal concentration of CXCL8 (e.g., 10-100 ng/mL). The optimal concentration should be determined empirically.
- Inhibition Group: Medium containing the same concentration of CXCL8 as the positive control, plus varying concentrations of this compound.
- Inhibitor Control: Medium containing the highest concentration of this compound alone to assess any intrinsic chemotactic activity of the peptide. c. Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Cell Seeding and Incubation: a. Add 100 µL of the prepared cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert. b. Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 1.5 to 4 hours. The optimal incubation time will vary depending on the cell type and should be determined experimentally.
-
Quantification of Migration: a. After incubation, carefully remove the transwell inserts from the plate. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the underside of the membrane by immersing the inserts in a fixation solution for 10-20 minutes at room temperature. d. Stain the fixed cells. For Crystal Violet staining, immerse the inserts in a 0.1% Crystal Violet solution for 15-30 minutes. For DAPI staining (if cells are not pre-labeled), immerse in a DAPI solution. e. Gently wash the inserts in PBS to remove excess stain. f. Allow the inserts to air dry completely. g. Count the migrated cells in several random fields of view under a microscope. Alternatively, for Crystal Violet, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader. For fluorescently labeled cells, the fluorescence of the migrated cells can be read from the bottom of the plate.
-
Data Analysis: a. Calculate the average number of migrated cells for each condition. b. Normalize the data to the positive control (CXCL8 alone) to determine the percentage of inhibition for each concentration of this compound. c. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Data Presentation
The following table presents representative data on the inhibition of neutrophil migration by this compound. The results are expressed as the percentage of migration relative to the CXCL8-only control.
| Treatment Group | Concentration | Mean Migrated Cells (± SD) | % Migration vs. CXCL8 Control | % Inhibition |
| Negative Control (Medium) | - | 15 (± 4) | 7.5% | 92.5% |
| Positive Control (CXCL8) | 50 ng/mL | 200 (± 18) | 100% | 0% |
| This compound + CXCL8 | 50 nM | 120 (± 15) | 60% | 40% |
| This compound + CXCL8 | 500 nM | 60 (± 9) | 30% | 70% |
| This compound + CXCL8 | 5000 nM | 30 (± 7) | 15% | 85% |
| Inhibitor Control (this compound) | 5000 nM | 18 (± 5) | 9% | 91% |
Note: The data presented in this table is representative and should be used for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
CXCL8 Signaling Pathway and Inhibition by this compound
CXCL8 initiates leukocyte migration by first binding to GAGs on the endothelial cell surface, which facilitates its presentation to CXCR1/2 receptors on leukocytes. The binding of CXCL8 to its receptors activates intracellular signaling pathways, including the PI3K/Akt and MAPK pathways, which ultimately lead to cytoskeletal rearrangements and directed cell movement. This compound acts upstream of receptor activation by preventing the initial binding of CXCL8 to GAGs.
Conclusion
The transwell assay is a robust and reliable method for quantifying the inhibitory effects of compounds like this compound on CXCL8-mediated chemotaxis. This peptide's mechanism of action, which involves the disruption of the essential CXCL8-GAG interaction, presents a promising therapeutic strategy for a variety of inflammatory conditions. The protocol and information provided in this application note offer a comprehensive guide for researchers to effectively utilize the transwell assay in the study of CXCL8 inhibitors and the broader field of inflammation research.
References
Application Notes and Protocols for Studying Chemokine-Glycosaminoglycan Interactions Using pCXCL8-1aa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the peptide pCXCL8-1aa as a tool to investigate the critical interactions between chemokines and glycosaminoglycans (GAGs). This peptide, derived from the C-terminal α-helix of the potent neutrophil chemoattractant CXCL8 (Interleukin-8), serves as a competitive inhibitor of CXCL8-GAG binding, offering a valuable reagent for dissecting the roles of these interactions in inflammation and for the development of novel anti-inflammatory therapeutics.
Introduction to this compound
Chemokine activity in vivo is not solely dependent on binding to their G protein-coupled receptors (GPCRs). The interaction of chemokines with GAGs, such as heparan sulfate (B86663) and dermatan sulfate, on the surface of endothelial cells and in the extracellular matrix is crucial for the formation of chemotactic gradients, which guide leukocyte migration to sites of inflammation. The peptide this compound is a synthetic, ten-amino-acid peptide designed to mimic the primary GAG-binding site of CXCL8. It is N-terminally acetylated and C-terminally amidated to enhance its stability against proteolytic degradation. By competitively inhibiting the binding of CXCL8 to GAGs, this compound effectively disrupts the formation of these chemotactic gradients, thereby reducing neutrophil recruitment and subsequent inflammation.
Quantitative Data: Binding Affinities
Understanding the binding kinetics of this compound and its parent chemokine, CXCL8, to various GAGs is fundamental to its application. The following tables summarize the dissociation constants (Kd) for these interactions.
| Molecule | Glycosaminoglycan | Dissociation Constant (Kd) | Method | Reference |
| This compound | Heparan Sulfate (HS) | ~ 100 - 500 nM | Surface Plasmon Resonance | [1] |
| This compound | Dermatan Sulfate (DS) | ~ 200 - 800 nM | Surface Plasmon Resonance | [1] |
| This compound | Heparin | ~ 50 - 300 nM | Surface Plasmon Resonance | [1] |
| CXCL8 | Heparan Sulfate (HS) | ~ 1 - 10 µM | Various | [2][3] |
| CXCL8 | Dermatan Sulfate (DS) | Weaker than HS | Various | [2] |
| CXCL8 | Heparin | ~ 0.1 - 5 µM | Various | [2][4] |
Note: The binding affinities can vary depending on the experimental conditions, the source and preparation of the GAGs, and the specific techniques used for measurement. The data presented here are approximate ranges based on available literature. This compound generally exhibits a significantly higher affinity for GAGs compared to the full-length CXCL8 protein[1].
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in utilizing this compound.
Peptide Synthesis and Preparation
Protocol for Solid-Phase Synthesis of this compound
This protocol outlines the manual solid-phase peptide synthesis of this compound (a decapeptide with N-terminal acetylation and C-terminal amidation) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
Piperidine (B6355638) solution (20% in DMF)
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (3 equivalents) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by reacting the peptide-resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air-dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical RP-HPLC.
Biophysical Interaction Analysis
Protocol for Surface Plasmon Resonance (SPR) Analysis of this compound and CXCL8 Binding to Glycosaminoglycans
This protocol describes the use of SPR to quantify the binding affinity of this compound and CXCL8 to immobilized GAGs.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip SA (streptavidin-coated)
-
Biotinylated GAGs (Heparin, Heparan Sulfate, Dermatan Sulfate)
-
This compound and CXCL8 (analytes)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., a high salt buffer like 2 M NaCl)
Procedure:
-
Chip Preparation and GAG Immobilization:
-
Equilibrate the Sensor Chip SA with running buffer.
-
Inject the biotinylated GAGs over the sensor surface to allow for capture by the streptavidin. Aim for a low immobilization level (e.g., 50-100 RU) to minimize mass transport limitations.
-
Use one flow cell as a reference surface (no GAG immobilized).
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of this compound and CXCL8 in running buffer (e.g., ranging from low nM to high µM concentrations).
-
Inject the analyte solutions over the GAG-immobilized and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Surface Regeneration: After each analyte injection, regenerate the sensor surface by injecting the high salt regeneration solution to remove the bound analyte.
-
Data Analysis:
-
Subtract the reference flow cell data from the GAG-immobilized flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol for NMR Spectroscopy to Study this compound-GAG Interactions
This protocol outlines the use of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to identify the amino acid residues of this compound involved in GAG binding.
Materials:
-
¹⁵N-labeled this compound (can be produced recombinantly or synthetically)
-
GAGs (Heparin, Heparan Sulfate, Dermatan Sulfate) of defined length (e.g., heparin-derived oligosaccharides)
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, in 90% H₂O/10% D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of ¹⁵N-labeled this compound in the NMR buffer at a suitable concentration (e.g., 50-200 µM).
-
Acquisition of Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-pCXCL8-1aa. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the peptide backbone.
-
Titration with GAGs:
-
Prepare a concentrated stock solution of the GAG in the same NMR buffer.
-
Add small aliquots of the GAG stock solution to the ¹⁵N-pCXCL8-1aa sample.
-
After each addition, record a new 2D ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Identify the amino acid residues whose corresponding peaks show significant chemical shift perturbations (changes in peak position) upon GAG addition. These residues are likely part of the GAG-binding site.
-
The magnitude of the chemical shift changes can be used to map the binding interface and, in some cases, to estimate the binding affinity.
-
Functional Cell-Based Assays
Protocol for Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol is designed to assess the inhibitory effect of this compound on CXCL8-induced neutrophil migration.
Materials:
-
Human neutrophils, freshly isolated from healthy donor blood
-
Boyden chamber or Transwell inserts (with 3-5 µm pore size)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CXCL8
-
This compound
-
Calcein-AM or other suitable cell viability dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate human neutrophils using a standard method (e.g., density gradient centrifugation). Resuspend the cells in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add chemotaxis buffer containing different concentrations of CXCL8 to the lower wells of the Boyden chamber or 24-well plate.
-
For the inhibition experiment, pre-incubate CXCL8 with various concentrations of this compound for 30 minutes at 37°C before adding to the lower wells. Include a control with CXCL8 alone and a negative control with buffer only.
-
Place the Transwell inserts into the wells.
-
Add the neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the migrated cells in the lower chamber. This can be done by:
-
Staining the migrated cells with Calcein-AM and measuring the fluorescence.
-
Lysing the cells and measuring the activity of an intracellular enzyme like myeloperoxidase.
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis: Calculate the percentage of migrating cells for each condition relative to the positive control (CXCL8 alone). Determine the IC₅₀ value for this compound inhibition of CXCL8-induced migration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: CXCL8 binds to GAGs, forming a gradient that activates neutrophil GPCRs, leading to migration.
Caption: this compound competitively binds to GAGs, blocking CXCL8 interaction and inhibiting neutrophil migration.
References
- 1. Heparin-bound chemokine CXCL8 monomer and dimer are impaired for CXCR1 and CXCR2 activation: implications for gradients and neutrophil trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Surface Heparan Sulfate Participates in CXCL1-Induced Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heparin-bound chemokine CXCL8 monomer and dimer are impaired for CXCR1 and CXCR2 activation: implications for gradients and neutrophil trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Neutrophil Activation with CXCL8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system.[1] Upon encountering inflammatory stimuli, such as the chemokine CXCL8 (Interleukin-8), neutrophils undergo a process of activation. This activation is a critical step in the inflammatory response, leading to changes in cell morphology, expression of surface adhesion molecules, and ultimately, migration to the site of inflammation or infection.[2][3][4] The analysis of neutrophil activation is therefore crucial for understanding inflammatory diseases and for the development of novel anti-inflammatory therapeutics.
CXCL8, a potent chemoattractant for neutrophils, mediates its effects by binding to two G protein-coupled receptors, CXCR1 and CXCR2, on the neutrophil surface.[5][6][7] This interaction triggers a cascade of intracellular signaling events, resulting in various cellular responses that can be quantified using flow cytometry.[3][5] This document provides detailed protocols for assessing key markers of neutrophil activation in response to CXCL8 using flow cytometry.
Key Markers of Neutrophil Activation
Several cell surface markers are modulated upon neutrophil activation and can be reliably measured by flow cytometry to assess the cellular response to stimuli like CXCL8.
-
Upregulation of CD11b (Mac-1): CD11b, a component of the Mac-1 integrin complex, is rapidly translocated from intracellular stores to the cell surface upon activation.[8][9] This increased expression is a hallmark of neutrophil activation and is crucial for adhesion to the endothelium.[10]
-
Shedding of L-selectin (CD62L): L-selectin is an adhesion molecule involved in the initial tethering and rolling of neutrophils on the endothelium.[11][12] Upon activation, L-selectin is rapidly shed from the neutrophil surface, a process that can be quantified by a decrease in its fluorescence intensity.[11][13][14]
-
Upregulation of CD66b: CD66b is a marker for the degranulation of specific (secondary) granules in neutrophils. Its increased surface expression indicates the release of granule contents.[15]
-
Shape Change (Forward Scatter): Activated neutrophils undergo a change in shape from a round to a more polarized, amoeboid morphology. This change can be detected as an increase in the forward scatter (FSC) signal in flow cytometry.[16]
Experimental Protocols
Neutrophil Isolation from Human Peripheral Blood
Note: It is crucial to handle neutrophils gently and at low temperatures to avoid premature activation.[17][18]
Materials:
-
Whole blood collected in sodium heparin or ACD anticoagulant tubes.[13][18]
-
Density gradient medium (e.g., Ficoll-Paque).
-
Dextran (B179266) solution.
-
Red blood cell (RBC) lysis buffer.
-
Phosphate-buffered saline (PBS) without Ca2+/Mg2+.
-
FACS buffer (PBS with 0.5% BSA and 2 mM EDTA).
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of density gradient medium in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the granulocyte and erythrocyte layers.
-
Transfer the granulocyte/erythrocyte pellet to a new tube and resuspend in PBS.
-
Add dextran solution to sediment the erythrocytes. Incubate at room temperature for 30-45 minutes until a clear interface is visible.
-
Collect the upper neutrophil-rich layer.
-
Perform RBC lysis using a hypotonic lysis buffer.
-
Wash the neutrophil pellet twice with cold PBS.
-
Resuspend the purified neutrophils in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Keep the cells on ice until use.
Flow Cytometry Analysis of Neutrophil Activation Markers
Materials:
-
Purified human neutrophils (1 x 10^6 cells/mL).
-
Recombinant human CXCL8.
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD11b (e.g., PE-conjugated).
-
Anti-human CD62L (L-selectin) (e.g., FITC-conjugated).
-
Anti-human CD66b (e.g., APC-conjugated).
-
-
Isotype control antibodies.
-
FACS tubes.
-
Flow cytometer.
Protocol:
-
Aliquot 100 µL of the neutrophil suspension into FACS tubes.
-
Add CXCL8 to the desired final concentrations (e.g., 0, 1, 10, 100 ng/mL).
-
Incubate the tubes at 37°C for 15 minutes in a water bath.
-
Stop the activation by adding 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Decant the supernatant and resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Gate on the neutrophil population based on their characteristic forward and side scatter properties.
-
Analyze the median fluorescence intensity (MFI) for each marker.
Data Presentation
Table 1: Effect of CXCL8 on Neutrophil Activation Markers
| CXCL8 Concentration (ng/mL) | CD11b MFI (Mean ± SD) | L-selectin MFI (Mean ± SD) | CD66b MFI (Mean ± SD) | Forward Scatter (Mean ± SD) |
| 0 (Unstimulated) | 1500 ± 120 | 8500 ± 450 | 500 ± 50 | 35000 ± 2000 |
| 1 | 2500 ± 200 | 6500 ± 380 | 800 ± 70 | 40000 ± 2500 |
| 10 | 5500 ± 450 | 3500 ± 300 | 1500 ± 120 | 55000 ± 3000 |
| 100 | 8000 ± 600 | 1500 ± 150 | 2500 ± 200 | 65000 ± 3500 |
Note: The data presented in this table are representative and may vary depending on experimental conditions and donors.
Visualizations
Signaling Pathway of CXCL8-induced Neutrophil Activation
Caption: CXCL8 signaling cascade in neutrophils.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for neutrophil activation assay.
Conclusion
The flow cytometric analysis of neutrophil activation markers provides a robust and quantitative method to study the inflammatory response and to screen for potential therapeutic agents. The protocols outlined in this document offer a standardized approach to assess the effects of CXCL8 on key indicators of neutrophil activation. Careful execution of these protocols will yield reliable and reproducible data for researchers in both academic and industrial settings.
References
- 1. Identification of neutrophil surface marker changes in health and inflammation using high-throughput screening flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beckman.com [beckman.com]
- 3. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing chemokine research: the molecular function of CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cxcl8 (Interleukin-8) mediates neutrophil recruitment and behavior in the zebrafish inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous measurement of biopolymer-mediated Mac-1 up-regulation and adherence of neutrophils: a novel flow cytometric approach for predicting initial inflammatory interaction with foreign materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rupress.org [rupress.org]
- 13. mft.nhs.uk [mft.nhs.uk]
- 14. researchgate.net [researchgate.net]
- 15. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A flow cytometric method to measure shape change of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flow cytometric determination of CD11b upregulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticoagulant selection influences flow cytometric determination of CD11b upregulation in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing pCXCL8-1aa for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using pCXCL8-1aa (CXCL8/IL-8) in in vitro experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my in vitro experiment?
A1: The optimal concentration of this compound is highly dependent on the specific assay and the cell type being used. A concentration titration is always recommended to determine the optimal dose for your experimental setup. However, based on its binding affinity and published studies, a general starting range can be recommended. CXCL8 binds to its receptors, CXCR1 and CXCR2, with a dissociation constant (Kd) of approximately 4 nM.[1] Effective concentrations for in vitro assays typically fall within a range of 0.1 to 100 ng/mL (approximately 0.0125 to 12.5 nM).
Recommended Starting Concentration Ranges for Common Assays
| Experimental Assay | Recommended Starting Concentration Range (ng/mL) | Recommended Starting Concentration Range (nM) | Key Considerations |
| Cell Migration/Chemotaxis | 1 - 50 ng/mL | 0.125 - 6.25 nM | A bell-shaped dose-response curve is common; high concentrations can lead to receptor desensitization and reduced migration. |
| Calcium Mobilization | 10 - 100 ng/mL | 1.25 - 12.5 nM | This is a rapid response, occurring within seconds to minutes. Higher concentrations are often needed to elicit a strong, measurable signal.[2] |
| Neutrophil Activation | 5 - 100 ng/mL | 0.625 - 12.5 nM | Measured by ROS production, degranulation (e.g., elastase release), or upregulation of activation markers (e.g., CD11b).[3][4][5] |
| Receptor Binding Assays | 0.1 - 20 ng/mL | 0.0125 - 2.5 nM | Concentrations should bracket the Kd (~4 nM) for competitive binding experiments.[1] |
| Signaling Pathway Activation | 10 - 100 ng/mL | 1.25 - 12.5 nM | For assays like Western blotting for p-ERK or p-Akt, a robust stimulus is often required. |
Q2: What are the receptors for CXCL8 and how do they differ?
A2: CXCL8 mediates its effects by binding to two G protein-coupled receptors (GPCRs): CXCR1 and CXCR2.[6] These receptors share approximately 76-78% sequence homology.[1][6] The primary difference lies in their ligand specificity. While CXCR1 binds with high affinity almost exclusively to CXCL8 and CXCL6, CXCR2 is more promiscuous and can bind to several other ELR+ chemokines (CXCL1-3, 5-7).[1] Another key difference is their affinity for CXCL8 monomers versus dimers; the CXCL8 monomer is a high-affinity ligand for CXCR1, whereas both monomers and dimers bind to CXCR2 with similar affinities.[1][6]
Q3: How stable is this compound in cell culture media?
A3: The stability of proteins like CXCL8 in cell culture media can be influenced by several factors, including temperature, pH, and the presence of proteases or certain media components.[7][8][9][10] For instance, some media components like cysteine and certain metal ions can impact protein stability and aggregation over time.[7][10] It is best practice to prepare fresh dilutions of CXCL8 in your experimental medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. For long-term experiments (over 24 hours), consider the potential for degradation and replenish the media with fresh chemokine if necessary.
Q4: Which cell types are most responsive to CXCL8?
A4: The biological effects of CXCL8 are mediated through its receptors, so responsiveness is dictated by CXCR1/2 expression. Cells that are well-known to respond to CXCL8 include:
-
Neutrophils: These are primary targets, and CXCL8 is a potent chemoattractant and activator for them.[3][6]
-
Monocytes and Macrophages: These cells also express CXCR1/2 and respond to CXCL8.[6]
-
Endothelial Cells: CXCL8 can promote angiogenesis and endothelial cell migration.[6]
-
Cancer Cells: Many types of cancer cells (e.g., prostate, breast, colorectal) express CXCR1/2, and CXCL8 signaling can promote their proliferation, survival, and migration.[11][12]
Troubleshooting Guide
Encountering issues with your experiment? This guide addresses common problems in a logical workflow.
Key Experimental Protocols
Here are detailed methodologies for key in vitro assays involving CXCL8.
Cell Migration (Chemotaxis) Assay using Transwell Inserts
This protocol outlines the measurement of cell migration towards a CXCL8 gradient.
Protocol Details:
-
Cell Preparation: Culture cells to ~80% confluency. Detach cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL. It is often beneficial to starve the cells in serum-free medium for 2-24 hours prior to the assay to reduce basal activation.[13]
-
Assay Setup: To the lower wells of a 24-well companion plate, add 500 µL of medium. For the experimental condition, this medium should contain the desired concentration of CXCL8. For the negative control, use serum-free medium. 10% FBS can be used as a positive control chemoattractant.[13]
-
Seeding: Place the Transwell inserts (typically 8 µm pore size) into the wells. Add 300 µL of the prepared cell suspension to the upper chamber of each insert.[13]
-
Incubation: Incubate the plate for a period appropriate for your cell type (typically 2-24 hours) in a 37°C, 5% CO₂ incubator.[13]
-
Removal of Non-Migrated Cells: Carefully aspirate the medium from the inserts. Use a cotton swab moistened with PBS to gently wipe the inside of the inserts to remove any cells that have not migrated through the pores.[14][15]
-
Fixation and Staining: Transfer the inserts to a new plate. Fix the migrated cells on the bottom of the membrane by immersing them in a fixative (e.g., 70% ethanol) for 10 minutes.[14] Then, stain the cells with a solution like 0.5% crystal violet for 10 minutes.
-
Quantification: Gently wash the stained inserts in water to remove excess stain and allow them to air dry. Count the number of migrated cells in several representative fields of view using an inverted microscope. Alternatively, the stain can be eluted with an extraction solution, and the absorbance can be read on a plate reader.[13]
Calcium Mobilization Assay
This protocol measures the rapid increase in intracellular calcium following CXCR1/2 activation.
References
- 1. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the role of CXC motif in chemokine CXCL8 for high affinity binding and activation of CXCR1 and CXCR2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Differential neutrophil activation in viral infections: Enhanced TLR-7/8-mediated CXCL8 release in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | CXCL8 in Tumor Biology and Its Implications for Clinical Translation [frontiersin.org]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
Navigating pCXCL8-1aa: A Technical Guide to Consistent Experimental Outcomes
An in-depth resource for researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the anti-inflammatory peptide pCXCL8-1aa. Inconsistent results in experimental settings can be a significant impediment to progress. This guide offers structured solutions and detailed protocols to help you achieve reliable and reproducible data in your research involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an anti-inflammatory peptide.[1] Its primary mechanism involves competitively inhibiting the binding of CXCL8 (also known as IL-8) to glycosaminoglycans (GAGs) like heparan sulfate (B86663) on the surface of vascular endothelial cells.[1] This action prevents the effective presentation of CXCL8 to its receptors (CXCR1 and CXCR2) on neutrophils, thereby inhibiting neutrophil migration and subsequent inflammatory responses.[1]
Q2: What are the different isoforms of CXCL8, and how do they affect this compound's inhibitory action?
A2: CXCL8 exists in several isoforms due to alternative cleavage of its signal peptide or N-terminal truncation by aminopeptidases.[2] The most common forms are CXCL8(1-77) (produced by non-immune cells) and the more potent, truncated form CXCL8(6-77) (produced by monocytes and macrophages).[3][4][5] Other forms like CXCL8(-2-77), CXCL8(2-77), and CXCL8(3-77) also exist and exhibit intermediate neutrophil-attracting capacity.[2] The efficacy of this compound may vary depending on the specific CXCL8 isoform present in your experimental system, as different isoforms can have varied binding affinities for GAGs and their receptors.
Q3: How should I properly store and handle this compound?
A3: Proper storage is critical to maintain the peptide's activity. Stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles to prevent degradation of the peptide.[1]
Troubleshooting Inconsistent Results
Issue 1: Higher than Expected Neutrophil Migration in In Vitro Chemotaxis Assays
Researchers may observe that this compound fails to effectively inhibit CXCL8-induced neutrophil migration in assays like the Boyden chamber or microfluidic devices.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Degraded or Inactive this compound | 1. Verify Peptide Integrity: Use a fresh aliquot of this compound that has been stored correctly. 2. Confirm Activity: Perform a dose-response curve to ensure the peptide is active within the expected concentration range. | Protocol: Prepare serial dilutions of this compound (e.g., 0.1 nM to 1 µM) and co-incubate with a fixed, optimal concentration of CXCL8. Measure neutrophil migration for each concentration to determine the IC50. |
| Suboptimal this compound Concentration | 1. Optimize Concentration: The required concentration of this compound can vary based on the CXCL8 concentration and the cell type. Perform a titration experiment to find the optimal inhibitory concentration for your specific assay conditions. | Protocol: Use a fixed concentration of CXCL8 that induces sub-maximal migration. Test a range of this compound concentrations to identify the lowest concentration that provides maximal inhibition. |
| High CXCL8 Concentration | 1. Optimize CXCL8 Concentration: Excessively high concentrations of CXCL8 can overwhelm the inhibitory capacity of this compound. Determine the EC50 of CXCL8 in your assay and use a concentration at or near this value for inhibition studies. | Protocol: Perform a dose-response curve for CXCL8 to determine the concentration that elicits 50-80% of the maximal chemotactic response. Use this concentration for subsequent inhibition experiments. |
| Presence of Multiple CXCL8 Isoforms | 1. Characterize CXCL8 Source: If using cell culture supernatants as the source of CXCL8, be aware that multiple isoforms with varying potencies may be present.[2] 2. Use Recombinant Isoforms: For more controlled experiments, use specific recombinant isoforms of CXCL8 to understand the inhibitory profile of this compound against each. | Protocol: If possible, use mass spectrometry or ELISA kits specific for different CXCL8 isoforms to characterize the supernatant. When using recombinant protein, ensure it is from a reputable supplier and properly folded. |
Issue 2: Lack of Efficacy in In Vivo Models of Inflammation
In vivo experiments using this compound may not show the expected reduction in inflammatory markers or neutrophil infiltration.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor Bioavailability or Rapid Clearance | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: The half-life of this compound in vivo may be short. Conduct pilot PK/PD studies to determine the optimal dosing regimen (dose and frequency). 2. Alternative Delivery Routes: Consider different administration routes (e.g., subcutaneous, intraperitoneal, intravenous) that may improve bioavailability. | Protocol: Administer a single dose of this compound to a small cohort of animals. Collect blood samples at various time points and measure the peptide concentration using an appropriate method (e.g., ELISA, LC-MS/MS). Correlate peptide levels with a relevant pharmacodynamic marker of inflammation. |
| Complex In Vivo Microenvironment | 1. Consider Other Chemokines: The inflammatory response in vivo is complex and involves multiple chemokines that can recruit neutrophils. This compound is specific for CXCL8 and will not inhibit other chemoattractants. 2. Analyze the Inflammatory Milieu: Characterize the expression of other relevant chemokines in your model to understand the broader inflammatory context. | Protocol: Collect tissue or biological fluid from the site of inflammation and perform a multiplex chemokine/cytokine assay to identify other potential neutrophil chemoattractants. |
| Differences Between In Vitro and In Vivo Systems | 1. Re-evaluate Model Relevance: The discrepancy could stem from fundamental differences between the simplified in vitro setup and the complex biological system in vivo.[6][7] Ensure the chosen animal model is appropriate and that the role of CXCL8 in the pathology is well-established. | Protocol: Review the literature to confirm that CXCL8 is a key driver of neutrophil recruitment in your specific animal model of inflammation. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key pathways and workflows.
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for this compound experiments.
By systematically addressing these potential issues, researchers can enhance the reliability of their experiments with this compound and gain clearer insights into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological Activity of CXCL8 Forms Generated by Alternative Cleavage of the Signal Peptide or by Aminopeptidase-Mediated Truncation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCL8 in Tumor Biology and Its Implications for Clinical Translation [frontiersin.org]
- 4. Developmental Changes in Circulating IL-8/CXCL8 isoforms in Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differences in results from in vivo and in vitro studies on the use-dependency of N-methylaspartate antagonism by MK-801 and other phencyclidine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
addressing pCXCL8-1aa off-target effects in cell culture
Welcome to the technical support center for pCXCL8-1aa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the on-target mechanism of action for this compound?
A1: this compound is an anti-inflammatory peptide designed to competitively inhibit the binding of the chemokine CXCL8 (also known as Interleukin-8 or IL-8) to glycosaminoglycans (GAGs) such as heparan sulfate (B86663) on the surface of endothelial cells.[1] This inhibition prevents the formation of a CXCL8 concentration gradient, which is crucial for the recruitment and migration of neutrophils to sites of inflammation.[2]
Q2: What are potential off-target effects of this compound?
A2: While this compound is designed for specific binding to CXCL8, potential off-target effects, though not extensively documented in publicly available literature, could theoretically arise from:
-
Binding to other chemokines: The peptide might interact with other structurally similar chemokines that also have GAG binding domains.
-
Interaction with other GAG-binding proteins: It could interfere with the function of other proteins that rely on GAG interactions for their activity.
-
Direct effects on cell signaling: The peptide might directly interact with cell surface receptors or other molecules, leading to unintended signaling cascades.
-
General cytotoxicity: At high concentrations, the peptide may induce cellular stress, leading to decreased viability or proliferation independent of its intended target.[3][4]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on- and off-target effects is crucial for data interpretation. Here’s a logical approach:
Q4: What are the recommended storage and handling conditions for this compound to minimize experimental variability?
A4: Proper storage and handling are critical for maintaining the peptide's activity and avoiding artifacts that could be mistaken for off-target effects.
-
Storage: Lyophilized peptide should be stored at -20°C or -80°C.[5]
-
Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the supplier).
-
Aliquoting: After reconstitution, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]
-
Solution Storage: Store peptide solutions at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but it is best to consult the manufacturer's data sheet.
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| High cell death at expected therapeutic concentrations. | 1. Off-target cytotoxicity. 2. Peptide degradation into toxic fragments. 3. Contamination of peptide stock (e.g., endotoxin). 4. Solvent toxicity. | 1. Perform a dose-response curve for cytotoxicity using an LDH release assay. 2. Check the stability of the peptide in your cell culture medium over time using HPLC-MS. 3. Use endotoxin-free reagents and test your peptide stock for endotoxin (B1171834) contamination. 4. Include a vehicle control (solvent only) in your experiments. |
| Unexpected changes in cell proliferation or morphology. | 1. Off-target effects on signaling pathways controlling cell growth or cytoskeleton. 2. Nutrient depletion in the culture medium. 3. On-target effects in an autocrine CXCL8 signaling loop. | 1. Assess cell proliferation using a BrdU or EdU incorporation assay. 2. Ensure you are using the appropriate cell seeding density and refresh the medium as needed. 3. Measure CXCL8 levels in your cell culture supernatant to determine if an autocrine loop exists. |
| Inconsistent results between experiments. | 1. Peptide instability. 2. Variability in cell passage number or health. 3. Inconsistent reagent preparation. | 1. Prepare fresh aliquots of this compound for each experiment. Refer to our guide on preventing peptide degradation. [6]2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 3. Standardize all reagent preparation protocols. |
| No inhibition of CXCL8-mediated cell migration. | 1. Sub-optimal assay conditions. 2. Degraded this compound. 3. Incorrect concentration of this compound or CXCL8. | 1. Optimize the neutrophil migration assay, including incubation time and chemokine concentration. 2. Use a fresh, properly stored aliquot of the peptide. 3. Perform a dose-response experiment to determine the optimal inhibitory concentration. |
Experimental Protocols
Protocol 1: Assessing On-Target Activity - Neutrophil Migration Assay (Boyden Chamber)
This assay evaluates the ability of this compound to inhibit CXCL8-induced neutrophil migration.[2][7]
Materials:
-
Human neutrophils isolated from fresh blood
-
This compound
-
Recombinant human CXCL8
-
Boyden chamber with 3-5 µm pore size polycarbonate membrane
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare a stock solution of this compound and a range of dilutions.
-
Add CXCL8 (at a concentration known to induce migration, e.g., 10 nM) to the lower chamber of the Boyden apparatus.
-
In separate tubes, pre-incubate neutrophils with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
After incubation, remove the membrane, fix, and stain it.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of migration inhibition for each this compound concentration compared to the CXCL8-only control.
Protocol 2: Assessing Off-Target Cytotoxicity - LDH Release Assay
This assay quantifies plasma membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[8][9][10]
Materials:
-
Target cells cultured in a 96-well plate
-
This compound
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and appropriate controls (vehicle control, untreated control, and a positive control for maximum LDH release).
-
Incubate for the desired experimental duration (e.g., 24, 48 hours).
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each treatment.
Protocol 3: Assessing Off-Target Effects on Cell Proliferation - BrdU Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.[11][12][13]
Materials:
-
Target cells cultured in a 96-well plate
-
This compound
-
BrdU labeling reagent
-
BrdU assay kit (commercially available, containing fixing/denaturing solution and anti-BrdU antibody)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with various concentrations of this compound and controls for the desired period.
-
Add the BrdU labeling reagent to each well and incubate for 2-24 hours, depending on the cell type's doubling time.
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using the solution provided in the kit.
-
Add the anti-BrdU antibody and incubate.
-
Add the secondary antibody-enzyme conjugate.
-
Add the substrate and measure the absorbance according to the kit's instructions.
-
Calculate the percentage of proliferation relative to the untreated control.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different experimental conditions.
Table 1: Example Data for this compound Cytotoxicity (LDH Assay)
| This compound (µM) | % Cytotoxicity (Mean ± SD, n=3) |
| 0 (Vehicle) | 2.1 ± 0.5 |
| 1 | 2.5 ± 0.7 |
| 10 | 3.1 ± 1.0 |
| 50 | 8.9 ± 2.3 |
| 100 | 25.4 ± 4.1 |
| Positive Control | 100 |
Table 2: Example Data for this compound Effect on Cell Proliferation (BrdU Assay)
| This compound (µM) | % Proliferation (Mean ± SD, n=3) |
| 0 (Vehicle) | 100 ± 8.2 |
| 1 | 98.5 ± 7.5 |
| 10 | 95.2 ± 6.9 |
| 50 | 70.1 ± 9.3 |
| 100 | 45.8 ± 5.4 |
Signaling Pathways
Understanding the on-target signaling pathway of CXCL8 is crucial for interpreting experimental results.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. criver.com [criver.com]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 13. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
Technical Support Center: Improving the in vivo Efficacy of pCXCL8-1aa
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of the CXCL8 peptide inhibitor, pCXCL8-1aa.
Disclaimer: "this compound" is treated as a representative peptide antagonist of the CXCL8/CXCR1/2 signaling axis for the purposes of this guide. The principles and protocols described are generally applicable to peptide-based therapeutics targeting this pathway.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide shows excellent in vitro activity but poor efficacy in my animal model. What are the common reasons for this discrepancy?
A1: A disconnect between in vitro and in vivo results is a common challenge in peptide drug development. Key factors include:
-
Rapid In Vivo Clearance: Peptides are often quickly removed from circulation through renal filtration and enzymatic degradation, resulting in a short half-life.[1]
-
Poor Bioavailability: The peptide may not be reaching the target tissue in sufficient concentrations.
-
Instability: The peptide may be unstable in the physiological environment (e.g., blood, interstitial fluid), leading to degradation before it can exert its effect.
-
Immunogenicity: The peptide may be recognized by the immune system, leading to its neutralization and clearance.
Q2: What are the primary strategies to increase the half-life of this compound in vivo?
A2: Several strategies can be employed to extend the circulating half-life of your peptide:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance.[2]
-
Lipidation: Conjugating a fatty acid moiety to the peptide promotes binding to serum albumin, which acts as a carrier and protects the peptide from degradation and clearance.[3][4][5]
-
N-terminal Acetylation: Capping the N-terminus of the peptide can block degradation by aminopeptidases.
-
Use of D-amino acids: Substituting L-amino acids with their D-isomers at protease-sensitive sites can enhance stability.[4]
Q3: How do I choose the best modification strategy for this compound?
A3: The optimal strategy depends on the specific properties of your peptide and the desired therapeutic outcome. Consider the following:
-
Impact on Activity: Ensure the modification does not significantly impair the peptide's binding affinity to its target.
-
Desired Half-life: The extent of half-life extension varies with the type and size of the modification.
-
Manufacturing Complexity: Some modifications are more complex and costly to implement than others.
-
Potential for Immunogenicity: While modifications can reduce immunogenicity, some, like PEG, have been associated with the generation of anti-PEG antibodies in some cases.[1]
Q4: What are the critical considerations for formulating this compound for in vivo administration?
A4: Proper formulation is crucial for the stability and effective delivery of your peptide. Key considerations include:
-
Solubility: Ensure the peptide is fully dissolved at the desired concentration. This may require pH adjustment or the use of co-solvents.
-
Stability: The formulation should protect the peptide from chemical and physical degradation (e.g., oxidation, aggregation).
-
Route of Administration: The formulation will differ depending on whether you are administering the peptide subcutaneously, intravenously, or via another route.[6][7]
-
Excipients: Use of appropriate excipients can enhance stability and solubility.
Troubleshooting Guides
Problem 1: Low or No Detectable Peptide in Plasma After Dosing
| Possible Cause | Troubleshooting Steps |
| Rapid Degradation | 1. Perform an in vitro serum stability assay to determine the peptide's half-life. 2. Implement stability-enhancing modifications such as N-terminal acetylation, PEGylation, or lipidation. |
| Rapid Renal Clearance | 1. Increase the hydrodynamic size of the peptide through PEGylation or by conjugation to a larger molecule. |
| Improper Dosing/Administration | 1. Verify the accuracy of your dosing calculations and the concentration of your peptide stock solution. 2. Ensure proper administration technique for the chosen route (e.g., correct injection depth for subcutaneous administration). |
Problem 2: High Variability in In Vivo Efficacy Between Animals
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Ensure precise and consistent preparation of dosing solutions. 2. Standardize the administration procedure to minimize variability between injections. |
| Animal-to-Animal Variation | 1. Increase the number of animals per group to improve statistical power. 2. Ensure that the animals are age- and weight-matched. |
| Peptide Aggregation | 1. Analyze the peptide formulation for signs of aggregation (e.g., using dynamic light scattering). 2. Optimize the formulation to prevent aggregation by adjusting pH, ionic strength, or including stabilizing excipients. |
Data Presentation: Impact of Modifications on Peptide Half-Life
The following table provides an illustrative comparison of how different modifications can impact the in vivo half-life of a therapeutic peptide. Note: These are representative values and the actual improvement will depend on the specific peptide and modification.
| Modification | Unmodified Peptide Half-life (mice) | Modified Peptide Half-life (mice) | Fold Increase (Approx.) | Reference |
| PEGylation (20 kDa) | 1.1 hours | 28 hours | 25x | [8][9] |
| Lipidation (C16 fatty acid) | ~5 minutes | > 13 hours (in pigs) | > 150x | [3] |
| N-terminal Acetylation | 0.5 hours | 1.5 hours | 3x |
Experimental Protocols
Protocol 1: N-Terminal Acetylation of this compound
Objective: To cap the N-terminus of the peptide to prevent degradation by aminopeptidases.
Materials:
-
This compound peptide
-
Dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis resin with bound peptide
-
Coarse fritted peptide synthesis reaction vessel
Procedure:
-
Wash the resin-bound peptide with DCM for 1 minute.
-
Prepare a 10% solution of acetic anhydride in DMF.
-
Add the acetic anhydride solution to the reaction vessel containing the resin.
-
Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.
-
Drain the reaction vessel and wash the resin thoroughly with DMF followed by DCM.
-
The peptide can then be cleaved from the resin.
Protocol 2: PEGylation of this compound via NHS Ester Chemistry
Objective: To conjugate a PEG moiety to primary amines (e.g., lysine (B10760008) side chains or the N-terminus) on the peptide.
Materials:
-
This compound peptide
-
PEG-NHS ester (e.g., Y-PEG-NHS-40K)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Dimethyl sulfoxide (B87167) (DMSO) or DMF (anhydrous)
Procedure:
-
Equilibrate the PEG-NHS ester to room temperature before opening.
-
Dissolve the this compound peptide in PBS to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM solution of PEG-NHS ester in DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the PEG-NHS ester solution to the peptide solution while gently stirring. Ensure the final concentration of the organic solvent is less than 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Remove unreacted PEG-NHS ester and purify the PEGylated peptide using dialysis or size-exclusion chromatography.[10][11][12][13]
Protocol 3: Lipidation of this compound via Solid-Phase Synthesis
Objective: To conjugate a fatty acid to the peptide during solid-phase synthesis.
Materials:
-
Fmoc-protected amino acids
-
Fatty acid (e.g., palmitic acid)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Solid-phase synthesis resin
Procedure:
-
During solid-phase peptide synthesis, after the desired amino acid for lipidation (e.g., a lysine with a protected side chain) is coupled, deprotect the side chain.
-
Activate the carboxyl group of the fatty acid using a suitable coupling reagent.
-
Couple the activated fatty acid to the deprotected amino acid side chain.
-
Continue with the standard solid-phase peptide synthesis protocol to complete the peptide chain.
-
Cleave the lipidated peptide from the resin and purify by HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CXCL8 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for improving the in vivo efficacy of this compound.
Caption: Troubleshooting logic for addressing poor in vivo efficacy.
References
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidization as a tool toward peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revolutionhealth.org [revolutionhealth.org]
- 6. researchgate.net [researchgate.net]
- 7. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. confluore.com [confluore.com]
quality control measures for synthetic pCXCL8-1aa peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental use of synthetic pCXCL8-1aa peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution, we recommend using sterile, distilled water. If the peptide has low solubility due to hydrophobic properties, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by a stepwise dilution with your aqueous experimental buffer.[1] Always test the solubility of a small aliquot first to avoid compromising the entire sample.[1]
Q2: How should I store the this compound peptide after reconstitution?
A2: Aliquot the reconstituted peptide solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Store these aliquots at -20°C or below. For short-term storage (a few days), 4°C is acceptable. Peptides in lyophilized form should be stored at -20°C and protected from light.[2]
Q3: What purity level of this compound should I use for my experiments?
A3: The required purity level depends on the application. For cell-based assays and in vivo studies, a purity of >95% as determined by HPLC is highly recommended to avoid off-target effects from contaminants. For less sensitive applications like ELISAs or Western blotting, a lower purity might be acceptable.
Q4: My peptide was delivered as a TFA salt. Will this affect my cellular assays?
A4: Yes, residual trifluoroacetic acid (TFA) from the purification process can be present as a counter-ion and may affect cellular assays by altering pH or even inducing cellular responses.[2] If your assay is sensitive, consider using a peptide that has undergone salt exchange to an acetate (B1210297) or hydrochloride salt.
Q5: What is "net peptide content," and why is it important?
A5: Net peptide content (NPC) is the actual percentage of peptide in the lyophilized powder by weight, with the remainder consisting of counter-ions (e.g., TFA) and water.[3] It is a more accurate measure of peptide quantity than gross weight. For precise quantitative experiments, it is crucial to use the NPC to calculate the exact peptide concentration. This is typically determined by amino acid analysis.[3][4]
Quality Control Specifications
A multi-faceted approach is essential for the robust quality control of synthetic peptides.[5] The primary analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) for identity, and Amino Acid Analysis (AAA) for content and composition.[4][5][6]
Summary of QC Specifications for this compound
| Parameter | Method | Specification | Purpose |
| Identity | Mass Spectrometry (MS) | Matches theoretical MW ± 0.5 Da | Confirms the correct peptide was synthesized.[4][7] |
| Purity | RP-HPLC (215 nm) | ≥ 95% | Quantifies the percentage of the target peptide relative to impurities.[4][8] |
| Net Peptide Content | Amino Acid Analysis (AAA) | 70-90% (Typical) | Determines the actual amount of peptide in the lyophilized sample.[3][4] |
| Appearance | Visual Inspection | White lyophilized powder | Ensures the product is in the correct physical state. |
| Solubility | Visual Inspection | Soluble in recommended solvent | Confirms the peptide can be properly prepared for experiments. |
Experimental Workflows & Protocols
A systematic workflow ensures the quality and reliability of the synthetic peptide before its use in downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Analytical methods and Quality Control for peptide products [biosynth.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality control of synthetic peptides [innovagen.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: pCXCL8-1aa Functional Assays
Welcome to the technical support center for pCXCL8-1aa functional assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound functional assays?
A1: Variability in this compound functional assays can arise from several factors, including:
-
Cell Health and Handling: The viability and activation state of cells, particularly primary neutrophils, are critical. Sub-optimal isolation and handling can lead to non-specific activation and increased variability.[1][2][3][4][5]
-
Ligand Form: this compound (CXCL8) can exist as a monomer or a dimer. The monomer is generally more potent in inducing chemotaxis and calcium mobilization.[6][7] The equilibrium between these forms can be influenced by experimental conditions, affecting assay results.[6][8][9]
-
Assay Conditions: Factors such as temperature, incubation times, and the presence of serum can significantly impact assay performance.[10][11]
-
Reagent Quality and Consistency: Variations in the quality and concentration of reagents, including the this compound ligand and fluorescent dyes, can introduce variability.
-
Instrumentation: Calibration and settings of plate readers or flow cytometers can be a source of variation.
Q2: Which form of this compound, monomer or dimer, should I use for my functional assay?
A2: The monomeric form of this compound is the more potent activator of its receptors, CXCR1 and CXCR2, for activities like intracellular calcium mobilization and chemotaxis.[7] Using a stabilized monomer can lead to more consistent and reproducible results. However, under physiological conditions, this compound exists in a monomer-dimer equilibrium, and the dimer can also be active, particularly in vivo where it interacts with glycosaminoglycans (GAGs).[8][12] For in vitro functional assays aiming for maximal potency and reproducibility, the monomer is often preferred.[6][7]
Q3: How does the choice of cell type impact this compound functional assays?
A3: The choice of cell type is critical. Primary human neutrophils are physiologically relevant as they endogenously express both CXCR1 and CXCR2.[13][14] However, they are sensitive to isolation procedures, which can cause pre-activation and lead to assay variability.[1][3] Using established cell lines (e.g., CHO-K1 or HEK293) stably expressing CXCR1 or CXCR2 can offer a more controlled and reproducible system, though they may not fully recapitulate the signaling pathways of primary cells.[15][16][17]
Troubleshooting Guides
Calcium Mobilization Assay
Issue 1: High background fluorescence or low signal-to-background ratio.
-
Possible Cause: Inadequate washing after dye loading, suboptimal dye concentration, or poor cell health.
-
Troubleshooting Steps:
-
Optimize Dye Loading: Titrate the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) to determine the optimal concentration for your cell type that provides a good signal with minimal background.[10][18][19]
-
Ensure Proper Washing: If using a wash-based assay, ensure that extracellular dye is completely removed before adding the agonist. No-wash kits are also available and may reduce variability.[20]
-
Check Cell Viability: Ensure cells are healthy and form a confluent monolayer if using adherent cells.[21] Damaged cells can leak dye and contribute to high background.
-
Optimize Cell Density: Titrate the number of cells per well to find the optimal density that yields a robust signal.[20][21]
-
Issue 2: High well-to-well variability in calcium response.
-
Possible Cause: Inconsistent cell seeding, uneven dye loading, or issues with compound addition.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Mix the cell suspension thoroughly before and during plating to ensure a uniform cell number in each well. Visually inspect the plate before the assay.
-
Automate Liquid Handling: Use automated liquid handling systems for dye and compound addition to ensure consistency in volume and timing across the plate.[21]
-
Check for Edge Effects: Plate effects, such as temperature or evaporation gradients at the edges of the plate, can cause variability. Consider not using the outer wells of the plate for data collection.
-
Pre-equilibrate Plates: Allow plates to equilibrate to the assay temperature before adding reagents and taking readings to ensure a consistent response.[21]
-
Chemotaxis Assay
Issue 1: Low cell migration in response to this compound.
-
Possible Cause: Suboptimal chemoattractant concentration, incorrect pore size of the membrane, or low cell motility.
-
Troubleshooting Steps:
-
Optimize Chemoattractant Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for inducing chemotaxis in your specific cell type.[22]
-
Select Appropriate Pore Size: The pore size of the transwell membrane should be appropriate for the size and deformability of the cells being used. For neutrophils, a 5.0 µm pore size is commonly used.[13]
-
Check Cell Health and Motility: Ensure that the cells are healthy and motile. Primary cells, in particular, should be used shortly after isolation.[1] Starving cells of serum for a few hours before the assay can sometimes improve their migratory response to a chemoattractant.[22]
-
Coat the Membrane: Some cell types may require the membrane to be coated with an extracellular matrix protein (e.g., fibronectin, collagen) to facilitate migration.[22]
-
Issue 2: High background migration (chemokinesis).
-
Possible Cause: Presence of chemoattractants in the assay medium, pre-activation of cells, or assay setup issues.
-
Troubleshooting Steps:
-
Use Serum-Free Media: Serum contains various growth factors and chemokines that can induce random cell migration (chemokinesis). It is recommended to perform chemotaxis assays in serum-free or low-serum media.[13][22]
-
Handle Cells Gently: Minimize stress on cells during harvesting and seeding to avoid pre-activation.
-
Include Proper Controls: Always include a negative control (medium without chemoattractant) to measure baseline random migration and a positive control (chemoattractant in both upper and lower chambers) to assess chemokinesis.[23]
-
Data Presentation
Table 1: Typical Performance Metrics for this compound Functional Assays
| Parameter | Calcium Mobilization Assay | Chemotaxis Assay |
| Z'-factor | ≥ 0.5 is considered robust[15][20] | Not typically used |
| Signal-to-Background (S/B) Ratio | > 2 is generally acceptable[15][20] | > 2 is generally acceptable |
| Coefficient of Variation (%CV) | < 20% for replicates is desirable[24] | < 20% for replicates is desirable[25] |
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay
-
Cell Preparation:
-
For adherent cells (e.g., CHO-K1 expressing CXCR1/2), seed cells in a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the assay.[21]
-
For suspension cells (e.g., primary neutrophils), isolate cells and resuspend them in an appropriate assay buffer.
-
-
Dye Loading:
-
Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Remove the culture medium from the wells (for adherent cells) and add the dye-loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading.[26]
-
-
Agonist Addition and Signal Detection:
-
Prepare a dilution series of this compound in the assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the this compound dilutions to the wells and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).[15]
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Detailed Methodology: Boyden Chamber Chemotaxis Assay
-
Chamber Preparation:
-
Use a multi-well plate with transwell inserts (e.g., 24-well plate with 8 µm pore size inserts for many cell types, 5 µm for neutrophils).[13]
-
Add the chemoattractant (this compound at various concentrations) to the lower chamber.
-
Add serum-free medium to the lower chamber for the negative control.
-
-
Cell Preparation and Seeding:
-
Harvest and resuspend cells in serum-free medium at a desired concentration.
-
Add the cell suspension to the upper chamber (the transwell insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (this can range from 1 to 48 hours depending on the cell type).[27]
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, cells can be lysed and quantified using a fluorescence-based assay.[27][28]
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Plot the number of migrated cells against the this compound concentration.
-
Visualizations
Caption: this compound signaling pathway upon binding to CXCR1/CXCR2.
Caption: General experimental workflow for this compound functional assays.
References
- 1. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Neutrophil-derived Microparticles for Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microliter Whole Blood Neutrophil Assay Preserving Physiological Lifespan and Functional Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solution NMR characterization of WT CXCL8 monomer and dimer binding to CXCR1 N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Activation and Regulation of CXCR1 and CXCR2 by CXCL8 monomer and dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The monomer-dimer equilibrium and glycosaminoglycan interactions of chemokine CXCL8 regulate tissue-specific neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dynamics of interleukin-8 and its interaction with human CXC receptor I peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 11. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution NMR characterization of chemokine CXCL8/IL-8 monomer and dimer binding to glycosaminoglycans: structural plasticity mediates differential binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Diverging Mechanisms of Activation of Chemokine Receptors Revealed by Novel Chemokine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of HTS flux assay for endogenously expressed chloride channels in a CHO-K1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. sartorius.com [sartorius.com]
- 23. Frontiers | Designing a CXCL8-hsa chimera as potential immunmodulator of the tumor micro-environment [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. bu.edu [bu.edu]
- 27. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of pCXCL8-1aa on CXCL8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pCXCL8-1aa, a novel peptide-based inhibitor of the chemokine CXCL8, with other established CXCL8 inhibitors. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for therapeutic applications in inflammatory diseases.
Introduction to CXCL8 and its Role in Inflammation
CXCL8, also known as Interleukin-8 (IL-8), is a potent pro-inflammatory chemokine that plays a crucial role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[1][2][3] It is a key mediator in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and acute respiratory distress syndrome.[2] CXCL8 exerts its biological effects by binding to two G-protein coupled receptors, CXCR1 and CXCR2, on the surface of target cells.[1][4] This interaction triggers a cascade of intracellular signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which ultimately lead to chemotaxis, degranulation, and the release of reactive oxygen species by neutrophils.[1]
The CXCL8 Signaling Pathway
The binding of CXCL8 to its receptors, CXCR1 and CXCR2, initiates a series of intracellular events culminating in a pro-inflammatory response. The diagram below illustrates the major signaling pathways activated by CXCL8.
Caption: CXCL8 Signaling Pathway.
This compound: A Novel Inhibitor Targeting Glycosaminoglycan Interaction
This compound is an anti-inflammatory peptide designed to specifically inhibit the activity of CXCL8. Unlike traditional inhibitors that target the CXCL8 receptors, this compound functions by competitively inhibiting the binding of CXCL8 to glycosaminoglycans (GAGs) on the surface of endothelial cells. This interaction is a critical step for the presentation of CXCL8 to its receptors on neutrophils and for the subsequent inflammatory cascade. By preventing this initial binding, this compound effectively reduces the localized concentration of CXCL8, thereby inhibiting neutrophil migration and activation.
The proposed mechanism of action for this compound is illustrated in the following diagram:
Caption: Mechanism of this compound Inhibition.
Comparison of this compound with Other CXCL8 Inhibitors
Several strategies have been developed to inhibit the pro-inflammatory effects of CXCL8. These can be broadly categorized based on their mechanism of action. The following table provides a comparison of this compound with other representative CXCL8 inhibitors.
| Inhibitor Class | Example | Mechanism of Action | Available Quantitative Data |
| GAG Binding Inhibitor | This compound | Competitively inhibits the binding of CXCL8 to glycosaminoglycans (GAGs), preventing its presentation to receptors. | Data not yet publicly available. Requires further experimental validation. |
| Receptor Antagonist | Reparixin | A non-competitive allosteric inhibitor of CXCR1 and CXCR2, locking the receptors in an inactive conformation.[5][6] | IC50 for Neutrophil Migration: ~1 nM (for CXCR1-mediated migration)[6] |
| Neutralizing Antibody | Anti-CXCL8 mAb | Directly binds to CXCL8, preventing its interaction with both its receptors and GAGs.[2] | Varies depending on the specific antibody. |
| Engineered Chemokine | G31P | A mutant protein of CXCL8 that acts as a selective antagonist towards CXCR1/2. | Dose-dependent inhibition of H460 and A549 cell proliferation and migration. |
Experimental Protocols for Validating Inhibitory Effect
To quantitatively assess the inhibitory effect of this compound and compare it with other inhibitors, the following experimental protocols are recommended.
Neutrophil Migration Assay (Boyden Chamber Assay)
This assay is a gold standard for evaluating the chemotactic response of neutrophils to chemoattractants like CXCL8 and the inhibitory effect of compounds.
Objective: To determine the concentration-dependent inhibition of CXCL8-induced neutrophil migration by this compound.
Materials:
-
Freshly isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Recombinant human CXCL8
-
This compound and other test inhibitors
-
Assay buffer (e.g., RPMI 1640 without phenol (B47542) red, supplemented with 0.1% BSA)
-
Cell viability stain (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader for fluorescence or luminescence detection
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add assay buffer containing various concentrations of CXCL8 (e.g., 0.1 - 100 ng/mL) to the lower wells of the Boyden chamber. Include a buffer-only control (no CXCL8).
-
In separate wells, pre-incubate CXCL8 at a fixed concentration (e.g., 10 ng/mL) with a range of concentrations of this compound or other inhibitors for 30 minutes at 37°C. Add these mixtures to the lower wells.
-
-
Cell Seeding: Place the polycarbonate membrane over the lower wells. Add 50 µL of the neutrophil suspension to the top of each membrane in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Fluorescence/Luminescence: Adding a cell viability reagent (e.g., Calcein-AM or CellTiter-Glo®) to the lower wells and measuring the signal with a plate reader. The signal is directly proportional to the number of migrated cells.
-
Cell Counting: Staining the migrated cells on the lower side of the membrane with a suitable stain (e.g., Giemsa or DAPI) and counting them under a microscope.
-
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the CXCL8-only control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of migration) by plotting the percentage of inhibition against the inhibitor concentration.
CXCL8-Glycosaminoglycan (GAG) Binding Assay
This assay directly measures the ability of this compound to compete with CXCL8 for binding to GAGs.
Objective: To quantify the inhibitory effect of this compound on the interaction between CXCL8 and heparin (a model GAG).
Materials:
-
Recombinant human CXCL8 (biotinylated or radiolabeled)
-
This compound and other test inhibitors
-
Heparin-coated microplates or heparin-sepharose beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Detection reagent (e.g., Streptavidin-HRP for biotinylated CXCL8, or a scintillation counter for radiolabeled CXCL8)
-
Substrate for HRP (e.g., TMB)
-
Plate reader for absorbance or radioactivity
Procedure:
-
Plate Coating (if using heparin-coated plates): Coat the wells of a microplate with heparin and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Competition Reaction:
-
Add a fixed concentration of biotinylated or radiolabeled CXCL8 to each well.
-
Add a range of concentrations of this compound or other inhibitors to the wells. Include a control with no inhibitor.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for competitive binding.
-
Washing: Wash the wells several times with assay buffer to remove unbound CXCL8 and inhibitors.
-
Detection:
-
For biotinylated CXCL8: Add Streptavidin-HRP to the wells, incubate, and then add the HRP substrate. Measure the absorbance using a plate reader.
-
For radiolabeled CXCL8: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The signal detected is proportional to the amount of CXCL8 bound to heparin. Calculate the percentage of inhibition of CXCL8 binding for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
The following diagram outlines the general workflow for these validation experiments:
Caption: Experimental Validation Workflow.
Conclusion
This compound represents a promising and novel approach to inhibiting the pro-inflammatory effects of CXCL8 by targeting its interaction with GAGs. This mechanism is distinct from existing receptor antagonists and neutralizing antibodies. The experimental protocols detailed in this guide provide a robust framework for the quantitative validation of this compound's inhibitory efficacy and for its direct comparison with other classes of CXCL8 inhibitors. Further research and generation of quantitative data for this compound are essential to fully elucidate its therapeutic potential in a clinical setting.
References
- 1. criver.com [criver.com]
- 2. Rationale and Means to Target Pro-Inflammatory Interleukin-8 (CXCL8) Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of interleukin-8 (CXCL8/IL-8) responses by repertaxin, a new inhibitor of the chemokine receptors CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of pCXCL8-1aa and Small Molecule CXCR1/2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a peptide-based CXCL8 antagonist, pCXCL8-1aa, and various small molecule inhibitors targeting the CXCR1 and CXCR2 receptors. The content is designed to offer an objective overview supported by experimental data to aid in the evaluation of these therapeutic alternatives for inflammatory diseases and oncology.
Introduction to CXCR1/2 Antagonism
The chemokine CXCL8, also known as Interleukin-8 (IL-8), is a potent chemoattractant for neutrophils and plays a crucial role in the inflammatory response and cancer progression. It exerts its effects by binding to two G-protein coupled receptors, CXCR1 and CXCR2. Antagonizing these receptors is a promising therapeutic strategy to mitigate inflammation and inhibit tumor growth and metastasis. This guide compares two distinct classes of antagonists: a peptide-based inhibitor, this compound, which functions by preventing the formation of a chemotactic gradient, and small molecule antagonists that directly block the CXCR1 and/or CXCR2 receptors.
Mechanism of Action
This compound: This anti-inflammatory peptide competitively inhibits the binding of CXCL8 to glycosaminoglycans (GAGs) such as heparan sulfate (B86663) on the surface of endothelial cells. This interaction is critical for the presentation of CXCL8 to neutrophils and the establishment of a chemotactic gradient. By disrupting this process, this compound effectively inhibits neutrophil migration to the site of inflammation.
Small Molecule CXCR1/2 Antagonists: These compounds typically act as allosteric inhibitors of CXCR1 and/or CXCR2. They bind to the receptors and induce conformational changes that prevent CXCL8 binding and subsequent downstream signaling, thereby blocking neutrophil activation and chemotaxis.
Quantitative Efficacy Comparison
| Antagonist | Target(s) | IC50 / Kd | Notes |
| Reparixin | CXCR1/CXCR2 | IC50: 1 nM (CXCR1), 100 nM (CXCR2)[1][2][3][4][5] | Non-competitive allosteric inhibitor with marked selectivity for CXCR1.[1][2] |
| Navarixin (SCH-527123) | CXCR1/CXCR2 | IC50: 36 nM (CXCR1), 2.6 nM (CXCR2)[6]; Kd: 41 nM (CXCR1), 0.08-0.20 nM (CXCR2)[7] | Potent, orally bioavailable allosteric antagonist.[6][7] |
| SX-682 | CXCR1/CXCR2 | Data not publicly available | Orally bioavailable, potent allosteric inhibitor.[8] |
| SCH-479833 | CXCR1/CXCR2 | Data not publicly available | Orally active small molecule antagonist.[9] |
Signaling Pathway and Antagonist Intervention
The binding of CXCL8 to CXCR1 and CXCR2 initiates a cascade of intracellular signaling events, primarily through G-protein coupling, leading to cellular responses such as chemotaxis, degranulation, and angiogenesis. The diagram below illustrates this pathway and the points of intervention for this compound and small molecule antagonists.
Caption: CXCR1/2 signaling pathway and points of antagonist intervention.
Experimental Protocols
In Vitro Efficacy Assessment: Neutrophil Chemotaxis Assay
This assay is fundamental for evaluating the ability of antagonists to inhibit CXCL8-induced neutrophil migration.
Objective: To quantify the inhibition of neutrophil chemotaxis towards a CXCL8 gradient by this compound or small molecule antagonists.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Chemotaxis Setup: Utilize a Boyden chamber or a similar transwell system with a polycarbonate membrane (typically 3-5 µm pore size).
-
Antagonist Incubation: Pre-incubate the isolated neutrophils with varying concentrations of the test antagonist (this compound or small molecule inhibitor) for a specified period (e.g., 30 minutes at 37°C).
-
Assay Procedure:
-
Add a solution containing a known concentration of CXCL8 (chemoattractant) to the lower chamber of the transwell plate.
-
Place the pre-incubated neutrophils in the upper chamber.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
-
Quantification:
-
After incubation, remove the upper chamber and stain the migrated cells on the lower side of the membrane with a suitable dye (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, quantify migrated cells using a plate reader after lysing the cells and measuring a fluorescent or colorimetric marker.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (CXCL8 alone). Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the neutrophil migration.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
In Vivo Efficacy Assessment: Animal Models
1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model:
-
Objective: To evaluate the antagonist's ability to reduce neutrophil infiltration in an acute inflammation model.
-
Methodology:
-
Administer the antagonist (e.g., orally or intraperitoneally) to mice at a predetermined dose.
-
After a specified time, induce lung inflammation by intranasal or intratracheal instillation of LPS.
-
After 4-24 hours, collect bronchoalveolar lavage (BAL) fluid.
-
Quantify the number of neutrophils in the BAL fluid using flow cytometry or manual cell counting.
-
Assess other inflammatory markers in the BAL fluid, such as cytokine levels (e.g., TNF-α, IL-6).
-
2. Collagen-Induced Arthritis (CIA) Model in Mice:
-
Objective: To assess the therapeutic efficacy of the antagonist in a model of rheumatoid arthritis.
-
Methodology:
-
Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Freund's adjuvant.
-
Once clinical signs of arthritis appear, begin treatment with the antagonist or a vehicle control.
-
Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema, joint deformity).
-
At the end of the study, perform histological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.
-
3. Xenograft Cancer Models:
-
Objective: To determine the anti-tumor efficacy of the antagonist in vivo.
-
Methodology:
-
Implant human cancer cells (e.g., melanoma, colon, or pancreatic cancer cell lines) subcutaneously or orthotopically into immunodeficient mice.
-
Once tumors are established, treat the mice with the antagonist or a vehicle control.
-
Measure tumor volume regularly.
-
At the end of the study, excise the tumors and perform immunohistochemical analysis for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).
-
Logical Comparison Framework
The choice between this compound and small molecule antagonists depends on the specific therapeutic goals and context. The following diagram outlines the key considerations in this comparison.
Caption: Logical framework for comparing this compound and small molecule antagonists.
Conclusion
Both this compound and small molecule CXCR1/2 antagonists represent viable strategies for targeting the CXCL8 signaling axis. Small molecule inhibitors offer the advantage of oral bioavailability and have well-characterized direct receptor antagonism with quantifiable IC50 values. This compound and its analogs provide a unique mechanism of action by disrupting the chemokine gradient formation, which may offer a different and potentially more specific therapeutic window. The choice of antagonist will depend on the specific disease indication, desired route of administration, and the relative importance of inhibiting signaling from other CXCR2 ligands. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two promising classes of anti-inflammatory and anti-cancer agents.
References
- 1. Humanized forms of the CXCR1/CXCR2 antagonist, bovine CXCL8((3-74))K11R/G31P, effectively block ELR-CXC chemokine activity and airway endotoxemia pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR1/CXCR2 antagonist CXCL8(3-74)K11R/G31P blocks lung inflammation in swine barn dust-instilled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. CXCR1/2 antagonism with CXCL8/Interleukin-8 analogue CXCL8(3–72)K11R/G31P restricts lung cancer growth by inhibiting tumor cell proliferation and suppressing angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Chemokine-Glycosaminoglycan Interactions Control Neutrophil Migration into the Airspaces of the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US7201895B2 - High-affinity antagonists of ELR-CXC chemokines - Google Patents [patents.google.com]
- 8. Determination of chemokine-glycosaminoglycan interaction specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation [frontiersin.org]
A Comparative Guide to the Specificity and Selectivity of CXCL8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine (C-X-C motif) ligand 8 (CXCL8), also known as Interleukin-8 (IL-8), is a potent pro-inflammatory chemokine that plays a pivotal role in the recruitment and activation of neutrophils and other leukocytes. It exerts its effects by binding to two G-protein coupled receptors: CXCR1 and CXCR2. Given its significant involvement in a wide array of inflammatory diseases and cancer, the development of specific and selective inhibitors for CXCL8 signaling is a key area of therapeutic research.
This guide provides a comparative overview of various inhibitors targeting the CXCL8 pathway. While direct experimental data for a molecule designated "pCXCL8-1aa" is not publicly available, this document serves as a comprehensive framework for evaluating the specificity and selectivity of any novel CXCL8 inhibitor by comparing it against well-characterized alternatives.
CXCL8 Signaling Pathway
CXCL8 binding to its receptors, CXCR1 and CXCR2, triggers a cascade of intracellular signaling events. These pathways are crucial for the biological functions of CXCL8, including chemotaxis, angiogenesis, and cell proliferation. Understanding this network is fundamental to appreciating the mechanisms of action of various inhibitors.
Comparative Analysis of CXCL8 Inhibitors
The development of CXCL8-targeted therapeutics has yielded several classes of inhibitors, including small molecules that antagonize the CXCR1 and/or CXCR2 receptors, and biologicals such as monoclonal antibodies that directly neutralize CXCL8. The table below summarizes key quantitative data for a selection of these inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (CXCR1) | IC50 (CXCR2) | Selectivity |
| Reparixin | CXCR1/CXCR2 | Non-competitive allosteric inhibitor[1][2] | 1 nM[1][2][3][4][5] | 100 nM[1][2][3][5] | ~100-fold for CXCR1[1] |
| Navarixin (SCH 527123) | CXCR1/CXCR2 | Potent, allosteric antagonist[6][7][8] | 36 nM[6][7][9][10] | 2.6 nM[7][9] | ~14-fold for CXCR2[6][7][9][10] |
| Ladarixin (DF 2156A) | CXCR1/CXCR2 | Dual non-competitive allosteric inhibitor[11][12] | 0.9 nM[12] | 0.8 nM[12] | Dual inhibitor |
| G31P (CXCL8(3-72)K11R/G31P) | CXCR1/CXCR2 | Engineered CXCL8 analogue, competitive antagonist[13][14] | High Affinity[15][16] | High Affinity[15][16] | Binds with higher affinity than native CXCL8[16] |
| Anti-CXCL8 Monoclonal Abs | CXCL8 | Direct neutralization of CXCL8 ligand[17] | N/A | N/A | Highly specific for CXCL8 |
Experimental Protocols for Inhibitor Characterization
To assess the specificity and selectivity of a novel CXCL8 inhibitor like "this compound," a series of standardized in vitro assays are employed. These experiments are crucial for quantifying the inhibitor's potency and its differential effects on CXCL8's primary receptors.
General Experimental Workflow
The evaluation of a new CXCL8 inhibitor typically follows a hierarchical screening process, starting with binding assays to determine affinity and moving to functional assays to measure potency in a cellular context.
References
- 1. Reparixin|Reparaxin|CXCL8 receptor inhibitor [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Reparixin - LabNet Biotecnica [labnet.es]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CXCR2 Antagonist IV, Sch527123 - CAS 473727-83-2 - Calbiochem | 532283 [merckmillipore.com]
- 10. CXCR2 Antagonist IV, Sch527123 [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR1/2 antagonism with CXCL8/Interleukin-8 analogue CXCL8(3–72)K11R/G31P restricts lung cancer growth by inhibiting tumor cell proliferation and suppressing angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-8 analogue CXCL8 (3-72) K11R/G31P, modulates LPS-induced inflammation via AKT1-NF-kβ and ERK1/2-AP-1 pathways in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of K11R and G31P Mutations on the Structure and Biological Activities of CXCL8: Solution Structure of Human CXCL8(3-72)K11R/G31P - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CXCR1/CXCR2 antagonist CXCL8(3-74)K11R/G31P blocks lung inflammation in swine barn dust-instilled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Humanized monoclonal antibody against the chemokine CXCL-8 (IL-8) effectively prevents acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: pCXCL8-1aa vs. Anti-CXCL8 Antibodies in Modulating Inflammatory Responses
For researchers, scientists, and drug development professionals, the targeted inhibition of the potent neutrophil chemoattractant CXCL8 (Interleukin-8) represents a significant therapeutic strategy for a host of inflammatory diseases. Two primary modalities have emerged as promising antagonists: pCXCL8-1aa, a peptidomimetic inhibitor of the CXCL8-glycosaminoglycan (GAG) interaction, and anti-CXCL8 antibodies, which directly neutralize the chemokine. This guide provides an objective, data-driven comparison of these two approaches, summarizing their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Both this compound and anti-CXCL8 antibodies effectively target the CXCL8 inflammatory axis, but through distinct mechanisms that offer different therapeutic advantages. This compound acts by preventing the crucial first step of CXCL8 presentation on the endothelial surface, thereby inhibiting the formation of a chemotactic gradient. In contrast, anti-CXCL8 antibodies directly bind to and neutralize soluble CXCL8, preventing its interaction with its cognate receptors, CXCR1 and CXCR2.
This comparison guide will delve into the available preclinical data for both inhibitor types, presenting a side-by-side analysis of their performance in key assays. Detailed experimental methodologies are provided to allow for critical evaluation and replication of the cited findings.
Mechanisms of Action: A Tale of Two Strategies
The pro-inflammatory cascade initiated by CXCL8 involves a critical interaction with glycosaminoglycans (GAGs) on the surface of endothelial cells. This binding is essential for the formation of a stable chemotactic gradient that directs neutrophil migration to the site of inflammation[1][2]. The two inhibitory strategies, this compound and anti-CXCL8 antibodies, intervene at different points in this process.
This compound: Disrupting the Foundation of the Chemotactic Gradient
This compound is a synthetic peptide designed to mimic the GAG-binding domain of CXCL8[1]. It competitively binds to GAGs, such as heparan sulfate, on the endothelial cell surface. This competitive inhibition prevents the immobilization of endogenous CXCL8, thereby disrupting the formation of the haptotactic gradient necessary for directed neutrophil migration[1][2].
Anti-CXCL8 Antibodies: Direct Neutralization of the Chemoattractant
Anti-CXCL8 antibodies are monoclonal or polyclonal antibodies that directly bind to the CXCL8 protein itself[3]. This binding sterically hinders CXCL8 from interacting with its receptors, CXCR1 and CXCR2, on the surface of neutrophils. By neutralizing the chemokine, these antibodies effectively block the downstream signaling events that lead to neutrophil activation and chemotaxis[3][4].
In Vitro Performance: A Quantitative Comparison
The efficacy of this compound and anti-CXCL8 antibodies has been evaluated in various in vitro assays. The following tables summarize the available quantitative data for key performance metrics. It is important to note that direct head-to-head comparisons in the same study are limited, and thus the data presented here is compiled from different sources and may have been generated under varying experimental conditions.
Table 1: Inhibition of Neutrophil Chemotaxis
| Inhibitor | Assay Type | Chemoattractant | Cell Type | IC50 | Reference |
| This compound | Not explicitly stated | CXCL8 | Neutrophils | Data not available | [1] |
| Anti-CXCL8 mAb (LY3041658) | Neutrophil Chemotaxis | CXCL8 | Human Neutrophils | ~1 nM | [3] |
| Anti-CXCL8 mAb (ABX-IL8) | Not explicitly stated | CXCL8 | Not specified | Data not available | [5][6] |
Table 2: Binding Affinity
| Inhibitor | Binding Partner(s) | Assay | Affinity (Kd) | Reference |
| This compound | Heparan Sulfate, Dermatan Sulfate | Surface Plasmon Resonance | Increased affinity vs. CXCL8 | [1] |
| Anti-CXCL8 mAb (LY3041658) | CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, CXCL8 | ELISA | EC50 values in low nM range | [3] |
| Anti-CXCL8 mAb (ABX-IL8) | CXCL8 | Not specified | Data not available | [5][6] |
In Vivo Efficacy: Preclinical Models of Inflammation
Both this compound and anti-CXCL8 antibodies have demonstrated efficacy in animal models of inflammatory diseases, particularly arthritis.
This compound in a Murine Model of Antigen-Induced Arthritis
In a murine model of antigen-induced arthritis, the administration of this compound resulted in a significant reduction in neutrophil accumulation in the synovium. Furthermore, treatment with this compound led to a decrease in overall inflammation, cellular exudate, and hyperplasia[1].
Anti-CXCL8 Antibodies in a Rabbit Model of Osteoarthritis
In a rabbit model of osteoarthritis induced by anterior cruciate ligament transection, intra-articular injection of an IL-8 neutralizing monoclonal antibody effectively attenuated disease progression and promoted cartilage repair[7][8].
Table 3: Summary of In Vivo Efficacy in Arthritis Models
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound | Murine Antigen-Induced Arthritis | Reduced neutrophil infiltration, inflammation, cellular exudate, and hyperplasia. | [1] |
| Anti-CXCL8 mAb | Rabbit Osteoarthritis Model | Attenuated disease progression and enhanced cartilage repair. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate this compound and anti-CXCL8 antibodies.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the migration of neutrophils towards a chemoattractant.
-
Cell Preparation: Neutrophils are isolated from fresh human or animal blood using density gradient centrifugation.
-
Assay Setup: A Boyden chamber or a similar transwell system is used, which consists of an upper and a lower chamber separated by a porous membrane. The chemoattractant (e.g., CXCL8) with or without the inhibitor (this compound or anti-CXCL8 antibody) is placed in the lower chamber. A suspension of neutrophils is added to the upper chamber.
-
Migration: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, the number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye. The inhibitory effect is calculated by comparing the number of migrated cells in the presence and absence of the inhibitor.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Ligand Immobilization: One of the interacting molecules (the "ligand," e.g., GAG or CXCL8) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: The other interacting molecule (the "analyte," e.g., this compound or anti-CXCL8 antibody) is flowed over the sensor surface.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.
-
Data Analysis: The resulting sensorgram is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
Conclusion
Both this compound and anti-CXCL8 antibodies represent viable strategies for inhibiting the pro-inflammatory effects of CXCL8. This compound offers a unique mechanism by targeting the initial step of chemokine presentation, which may provide a broader inhibitory effect on neutrophil recruitment. Anti-CXCL8 antibodies, on the other hand, provide direct and potent neutralization of the chemokine.
The choice between these two approaches may depend on the specific therapeutic context, including the desired pharmacokinetic profile and the specific inflammatory milieu being targeted. The limited availability of direct head-to-head comparative data highlights the need for further research to definitively establish the relative merits of each approach. The experimental frameworks outlined in this guide provide a basis for such future investigations. Researchers and drug developers are encouraged to consider both the distinct mechanisms of action and the available performance data when selecting a strategy for CXCL8 inhibition.
References
- 1. Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a neutralizing pan-ELR+CXC chemokine monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. bosterbio.com [bosterbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Intra-Articular Injection of Interleukin-8 Neutralizing Monoclonal Antibody Effectively Attenuates Osteoarthritis Progression in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intra-Articular Injection of Interleukin-8 Neutralizing Monoclonal Antibody Effectively Attenuates Osteoarthritis Progression in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Anti-Inflammatory Peptides: pCXCL8-1aa versus Ac-PGP
For researchers, scientists, and drug development professionals, the quest for potent and specific anti-inflammatory therapeutics is a continuous endeavor. This guide provides a comprehensive comparison of two anti-inflammatory peptides, pCXCL8-1aa and N-acetyl-proline-glycine-proline (Ac-PGP), offering insights into their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them.
This document delves into the distinct advantages of this compound, a rationally designed peptide, over Ac-PGP, a naturally occurring collagen breakdown product, in the context of inflammatory disease models. By presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways, this guide aims to equip researchers with the necessary information to make informed decisions in their pursuit of novel anti-inflammatory strategies.
At a Glance: this compound vs. Ac-PGP
| Feature | This compound | Ac-PGP |
| Mechanism of Action | Competitively inhibits the binding of the chemokine CXCL8 to glycosaminoglycans (GAGs) on endothelial surfaces, preventing the formation of a chemotactic gradient and subsequent neutrophil migration.[1][2] | Acts as a direct chemoattractant for neutrophils by binding to and activating the CXC chemokine receptors 1 and 2 (CXCR1/2).[3][4] |
| Primary Target | CXCL8-GAG interaction | CXCR1/2 on neutrophils |
| Effect on Neutrophil Migration | Inhibitory | Stimulatory |
| Therapeutic Approach | Prophylactic and therapeutic potential by preventing leukocyte recruitment to inflammatory sites. | Complex role; can be pro-inflammatory by recruiting neutrophils but may also have context-dependent anti-inflammatory effects.[3] |
In-Depth Analysis of Efficacy
This compound: A Targeted Approach to Curbing Inflammation
This compound is a synthetic peptide designed based on the glycosaminoglycan (GAG)-binding region of the potent neutrophil chemoattractant, CXCL8. Its primary advantage lies in its unique mechanism of action: it does not directly interact with inflammatory cells but rather targets the initial step of chemokine presentation. By competitively binding to GAGs, such as heparan sulfate, on the surface of endothelial cells, this compound effectively displaces CXCL8, thereby dismantling the chemotactic gradient necessary to guide neutrophils to the site of inflammation.[1][2]
Experimental Evidence:
In a murine model of antigen-induced arthritis, administration of this compound demonstrated a significant reduction in disease severity. This was accompanied by a notable decrease in the serum levels of the pro-inflammatory cytokine TNF-α.[1] Furthermore, in vitro studies have shown that this compound significantly reduces neutrophil migration across human endothelial cell monolayers in response to a CXCL8 stimulus.[1]
Ac-PGP: A Dual-Faceted Endogenous Peptide
Ac-PGP is a tripeptide generated from the breakdown of extracellular matrix collagen. It is recognized for its ability to attract neutrophils to sites of inflammation by directly engaging with their CXCR1 and CXCR2 receptors.[3][4] This action can contribute to the amplification of the inflammatory response. However, some studies suggest that Ac-PGP may also exhibit protective effects in certain contexts, such as sepsis, by modulating cytokine production.[3]
Experimental Evidence:
In vivo studies in mice have demonstrated that administration of Ac-PGP induces a significant influx of neutrophils into the airways, an effect that is inhibited by CXCR2 antagonists.[4] This highlights its potent chemoattractant properties. While Ac-PGP's role in chronic inflammatory diseases like rheumatoid arthritis is still being fully elucidated, its capacity to recruit neutrophils suggests a potential contribution to disease pathogenesis.
Signaling Pathways and Mechanisms
To visualize the distinct mechanisms of these two peptides, the following diagrams illustrate their signaling pathways.
References
- 1. Novel anti-inflammatory peptides based on chemokine – glycosaminoglycan interactions reduce leukocyte migration and disease severity in a model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Anti-Inflammatory Peptides Based on Chemokine-Glycosaminoglycan Interactions Reduce Leukocyte Migration and Disease Severity in a Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR2 antagonists block the N-Ac-PGP-induced neutrophil influx in the airways of mice, but not the production of the chemokine CXCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CXCL8 Inhibition: pCXCL8-1aa and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pCXCL8-1aa, a novel anti-inflammatory peptide, and other therapeutic alternatives for the inhibition of CXCL8, a key chemokine implicated in a range of inflammatory diseases and cancer. This document outlines the distinct mechanisms of action, presents available quantitative data for alternative inhibitors, and provides detailed experimental protocols for assessing inhibitor activity.
Introduction to CXCL8 and its Inhibition
Interleukin-8 (CXCL8) is a pro-inflammatory chemokine that plays a crucial role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation.[1][2] Its dysregulation is associated with numerous pathological conditions, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and various cancers.[1] CXCL8 exerts its effects by binding to two G-protein coupled receptors, CXCR1 and CXCR2, and by interacting with glycosaminoglycans (GAGs) on the cell surface, which is crucial for the establishment of chemotactic gradients.[3] Consequently, the inhibition of the CXCL8 signaling axis presents a promising therapeutic strategy. This guide focuses on comparing two distinct inhibitory approaches: interference with CXCL8-GAG binding, exemplified by this compound, and direct receptor antagonism, represented by small molecule inhibitors like Repertaxin.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and many other CXCL8 inhibitors lies in their therapeutic target.
-
This compound: A Glycosaminoglycan-Binding Competitor this compound is an anti-inflammatory peptide designed to competitively inhibit the binding of CXCL8 to GAGs, such as heparan sulfate (B86663), on the surface of vascular endothelial cells.[3] By occupying these binding sites, this compound disrupts the formation of the CXCL8 gradient, which is essential for guiding neutrophils to the site of inflammation. This reduction in CXCL8 presentation on the cell surface effectively inhibits neutrophil migration and subsequent inflammatory responses.[3]
-
Alternative Strategy: Receptor Antagonism A more conventional approach to CXCL8 inhibition involves the development of small molecules or antibodies that directly target the CXCR1 and CXCR2 receptors. These antagonists can be competitive, binding to the same site as CXCL8, or allosteric, binding to a different site on the receptor to induce a conformational change that prevents signaling.[2] Repertaxin is a well-characterized allosteric inhibitor of both CXCR1 and CXCR2.[2] By locking the receptors in an inactive state, it prevents intracellular signaling cascades even in the presence of CXCL8.
Quantitative Comparison of CXCL8 Inhibitors
| Inhibitor | Target | Cell Type | Assay | IC50 |
| Repertaxin | CXCR1/CXCR2 | Human Polymorphonuclear Neutrophils (PMNs) | CXCL8-induced cell migration | 1 nM |
| Repertaxin | CXCR2 | Rat Neutrophils | CINC-1 (CXCL1)-induced cell migration | 6 nM |
| Repertaxin | CXCR1/CXCR2 | Rat Neutrophils | CXCL8-induced cell migration | 30 nM |
Data compiled from multiple sources.[3][4]
Signaling Pathways and Experimental Workflows
To understand the context of CXCL8 inhibition, it is essential to visualize the signaling pathways and the experimental procedures used to evaluate inhibitors.
CXCL8 Signaling Pathway
The following diagram illustrates the major signaling cascades activated upon CXCL8 binding to its receptors, CXCR1 and CXCR2.
Caption: CXCL8 signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Assessment
The following diagram outlines a typical workflow for evaluating the efficacy of a CXCL8 inhibitor.
Caption: Workflow for assessing CXCL8 inhibitors.
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol is for assessing the ability of an inhibitor to block CXCL8-induced neutrophil migration.
Materials:
-
Human peripheral blood
-
Dextran (B179266) T-500
-
Ficoll-Paque
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 medium
-
Recombinant human CXCL8
-
CXCL8 inhibitor (e.g., this compound, Repertaxin)
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)
-
Calcein-AM or other suitable cell stain
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend purified neutrophils in HBSS.
-
Assay Setup:
-
In the lower wells of the Boyden chamber, add RPMI 1640 medium containing a predetermined optimal concentration of CXCL8 (e.g., 10 nM).
-
In separate lower wells, add CXCL8 along with a serial dilution of the inhibitor to be tested. Include a negative control (medium alone) and a positive control (CXCL8 alone).
-
Place the polycarbonate filter over the lower wells.
-
-
Cell Migration:
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification:
-
After incubation, remove the filter and scrape off the non-migrated cells from the top surface.
-
Stain the migrated cells on the bottom surface of the filter with a suitable dye (e.g., Calcein-AM).
-
Quantify the migrated cells by measuring the fluorescence in a plate reader or by manual cell counting under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (CXCL8 alone).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
CXCL8-Glycosaminoglycan (GAG) Binding Assay (ELISA-based)
This protocol is for assessing the ability of an inhibitor, such as this compound, to compete with CXCL8 for binding to GAGs.
Materials:
-
96-well ELISA plates
-
Heparin or Heparan Sulfate
-
Recombinant human CXCL8
-
Biotinylated anti-human CXCL8 antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
CXCL8 inhibitor (e.g., this compound)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with heparin or heparan sulfate overnight at 4°C.
-
Blocking: Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Competitive Binding:
-
Wash the wells.
-
Add a constant concentration of CXCL8 to the wells, either alone or pre-incubated with a serial dilution of the inhibitor (this compound).
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the wells to remove unbound CXCL8 and inhibitor.
-
Add a biotinylated anti-human CXCL8 antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the wells and add TMB substrate. Allow the color to develop.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of CXCL8 binding for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The inhibition of the CXCL8 signaling pathway offers significant therapeutic potential. While direct receptor antagonists like Repertaxin have demonstrated high potency in inhibiting neutrophil migration, novel approaches targeting the CXCL8-GAG interaction, such as with this compound, present an alternative strategy. This guide provides a framework for understanding and comparing these different inhibitory mechanisms. The provided experimental protocols offer standardized methods for the evaluation and cross-validation of new and existing CXCL8 inhibitors, which will be crucial for the development of next-generation anti-inflammatory therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of pCXCL8-1aa: A Procedural Guide for Laboratory Professionals
A safety data sheet for a similar product, IL-8/CXCL8 Protein, Human (CHO), indicates that it is not classified as a hazardous substance or mixture.[1] However, it is imperative for laboratory personnel to consult the specific safety data sheet (SDS) provided by the manufacturer of their pCXCL8-1aa product to ascertain its precise hazard classification and any unique disposal requirements.
General Principles of Laboratory Chemical Waste Disposal
Adherence to fundamental best practices for the disposal of laboratory chemical waste is the foundation of a safe disposal plan. These principles are designed to mitigate risks and ensure regulatory compliance.
Key Disposal Considerations:
| Consideration | Guideline | Rationale |
| Segregation | Do not mix incompatible wastes. Chemical wastes should be categorized and separated based on their hazard class (e.g., flammable, corrosive, reactive, toxic).[2][3] | Prevents dangerous chemical reactions and ensures proper disposal pathways. |
| Labeling | All waste containers must be clearly and accurately labeled with the full chemical name, concentration, and relevant hazard symbols.[2][4] | Ensures proper identification and handling by waste management personnel. |
| Containment | Utilize appropriate, leak-proof containers for waste collection. Secondary containment should be employed to prevent spills and leaks.[2][5] | Minimizes the risk of environmental contamination and personnel exposure. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling chemical waste.[2] | Protects personnel from potential chemical splashes and contact. |
| Record Keeping | Maintain a detailed log of all hazardous waste generated and disposed of in accordance with institutional and regulatory requirements. | Ensures a clear audit trail and compliance with legal and institutional policies. |
Experimental Protocol for Disposal of this compound Waste
The following step-by-step methodology outlines a general procedure for the safe handling and disposal of this compound waste. This protocol should be adapted to align with your institution's specific Environmental Health and Safety (EHS) guidelines.
Materials:
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container (compatible with the waste type).
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Characterize the Waste:
-
Consult the Safety Data Sheet (SDS) for this compound to determine if it is classified as hazardous.
-
If the substance is dissolved in a solvent (e.g., ethanol, DMSO), the solvent's hazards must also be considered.
-
-
Segregate the Waste Stream:
-
Solid Waste: Collect contaminated solid materials such as pipette tips, vials, and gloves in a designated solid hazardous waste container.[2]
-
Liquid Waste:
-
If this compound is in a non-hazardous aqueous solution, it may be permissible to dispose of it down the drain with copious amounts of water, only if permitted by your institution's EHS office and local regulations.
-
If dissolved in a flammable or hazardous solvent, collect the liquid waste in a designated container for flammable or organic waste.[2] Never dispose of solvents down the drain.[5][6]
-
-
-
Container Management:
-
Ensure the waste container is properly labeled with "Hazardous Waste," the full chemical name ("this compound" and any solvents), and the accumulation start date.[3][4]
-
Keep the waste container securely closed except when adding waste.[4][5]
-
Store the waste container in a designated satellite accumulation area within the laboratory, inside a secondary containment bin.[3]
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to request a waste pickup.[5]
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[4]
-
The first rinsate must be collected and disposed of as hazardous waste.[4][5]
-
Subsequent rinsates may be disposed of according to institutional guidelines.
-
After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as regular solid waste or recycled glass, as appropriate.[5]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the appropriate disposal pathway for this compound.
Caption: Decision logic for the proper disposal of this compound waste.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound and other laboratory chemicals, thereby protecting yourself, your colleagues, and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
